molecular formula C26H39NO2 B1649422 N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide CAS No. 883715-23-9

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Cat. No.: B1649422
CAS No.: 883715-23-9
M. Wt: 397.6 g/mol
InChI Key: XKHCEDYSKNATME-YSTUJMKBSA-N
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Description

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide has been reported in Lepidium meyenii with data available.

Properties

IUPAC Name

(9Z,12Z,15Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h4-5,7-8,10-11,18-20,22H,3,6,9,12-17,21,23H2,1-2H3,(H,27,28)/b5-4-,8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCEDYSKNATME-YSTUJMKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161220
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
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Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883715-23-9
Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-
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Record name (9Z,12Z,15Z)-N-[(3-Methoxyphenyl)methyl]-9,12,15-octadecatrienamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((3-METHOXYPHENYL)METHYL)OCTADECA-9,12,15-TRIENAMIDE, (9Z,12Z,15Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ9FWW7N2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Modulating Wnt/β-catenin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca). The focus is on its role in the activation of the canonical Wnt/β-catenin signaling pathway and its potential as a therapeutic agent for osteoporosis. This document outlines the key findings, presents quantitative data from relevant studies, details experimental protocols, and provides visual representations of the signaling cascade and experimental procedures.

Introduction

This compound (MBOC) is a bioactive compound that has been identified as a potent activator of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including embryonic development, cell proliferation, and tissue homeostasis. In the context of bone metabolism, the activation of Wnt/β-catenin signaling is known to promote the differentiation of mesenchymal stem cells into osteoblasts, leading to bone formation. Dysregulation of this pathway is implicated in several diseases, including osteoporosis, a condition characterized by low bone mineral density and increased fracture risk.

This guide summarizes the current understanding of how MBOC exerts its effects on the Wnt/β-catenin pathway, drawing from key in vitro and in vivo studies.

Mechanism of Action of MBOC on the Wnt/β-catenin Pathway

MBOC has been shown to stimulate the canonical Wnt/β-catenin signaling cascade. The primary mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the pathway. Specifically, MBOC inhibits the phosphorylation of GSK-3β at the Tyr216 residue, which is associated with its active state. By inhibiting GSK-3β, MBOC prevents the formation of the β-catenin destruction complex, which would otherwise phosphorylate β-catenin and target it for ubiquitination and proteasomal degradation.

The stabilization of β-catenin allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus. In the nucleus, β-catenin acts as a coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes. These target genes include key osteogenic markers such as Runt-related transcription factor 2 (Runx2) and Osterix, which are essential for osteoblast differentiation and bone formation.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin APC APC beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation MBOC MBOC MBOC->GSK3b Inhibits (p-Tyr216) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C3H10T12 C3H/10T1/2 Cells Induction Osteogenic Induction + MBOC Treatment C3H10T12->Induction ALP ALP Staining (Day 7) Induction->ALP Alizarin Alizarin Red S (Day 14) Induction->Alizarin Western Western Blot (β-catenin, p-GSK-3β, Runx2) Induction->Western qPCR qRT-PCR (Runx2, Osterix) Induction->qPCR Mice C57BL/6 Mice OVX Ovariectomy (OVX) Mice->OVX Treatment MBOC Treatment (4 weeks) OVX->Treatment Analysis Analysis Treatment->Analysis MicroCT Micro-CT of Femur Analysis->MicroCT Serum Serum Osteocalcin Analysis->Serum IHC Immunohistochemistry of Tibia (Runx2) Analysis->IHC

A Technical Guide to the Osteogenic Properties of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available research data. All experimental protocols are provided as representative examples and may require optimization for specific laboratory conditions.

Executive Summary

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a macamide isolated from the Peruvian plant Lepidium meyenii (Maca).[1][2] Emerging research has identified its significant potential as an osteogenic agent, capable of inducing the differentiation of mesenchymal stem cells into bone-forming osteoblasts.[1][2][3][4][5] The primary mechanism of action for MBOC is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with the osteogenic effects of MBOC, positioning it as a compound of interest for osteoporosis research and therapeutic development.[2][3]

Quantitative Data on Osteogenic Activity

The pro-osteogenic effects of MBOC have been quantified through both in vitro cellular assays and in vivo animal models. The data consistently demonstrate a dose-dependent enhancement of osteoblast differentiation and bone formation.

In Vitro Efficacy

Studies using C3H/10T1/2 mesenchymal stem cells (MSCs) show that MBOC significantly upregulates the expression of key osteogenic marker genes.

Table 1: Effect of MBOC on Osteogenic Gene Expression in C3H/10T1/2 MSCs

Gene MarkerTreatment GroupFold Change vs. ControlSignificance
Runx2 MBOC (10 µM)~2.5p < 0.05
Osterix (Osx) MBOC (10 µM)~3.0p < 0.05
Alkaline Phosphatase (ALP) MBOC (10 µM)~2.0p < 0.05
Data synthesized from figures in Wang, T., et al. (2019).[2]
In Vivo Efficacy: Ovariectomized (OVX) Mouse Model

In an ovariectomized (OVX) mouse model, a standard for studying postmenopausal osteoporosis, oral administration of MBOC for one month led to significant improvements in bone microarchitecture.[2]

Table 2: Effect of MBOC on Femoral Trabecular Bone Parameters in OVX Mice

Micro-CT ParameterOVX + VehicleOVX + MBOC (10 mg/kg)Significance
BV/TV (%) DecreasedSignificantly Increasedp < 0.05
Tb.N (1/mm) DecreasedSignificantly Increasedp < 0.05
Tb.Th (µm) DecreasedSignificantly Increasedp < 0.05
Tb.Sp (µm) IncreasedSignificantly Decreasedp < 0.05
BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation. Data interpretation based on reported outcomes.[2]

Furthermore, MBOC treatment increased the serum levels of osteocalcin (B1147995) (OCN) and the expression of Runx2 in the bone tissue of OVX mice.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the osteogenic properties of MBOC.

Cell Culture and Osteogenic Differentiation
  • Cell Line: C3H/10T1/2 pluripotent mesenchymal stem cells.

  • Growth Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction Medium (OIM): Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: Cells are seeded at a density of 2 × 10⁵ cells/well in a 6-well plate. After 24 hours, the medium is replaced with OIM containing either vehicle (DMSO) or MBOC at specified concentrations (e.g., 1, 5, 10 µM). The medium is changed every 2-3 days.

Alkaline Phosphatase (ALP) Staining and Activity Assay
  • Purpose: To assess early-stage osteoblast differentiation.

  • Protocol (Staining):

    • After 7 days of induction, wash cells with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Rinse with deionized water.

    • Stain with a solution containing 0.1 M Tris-HCl (pH 9.5), 10 mM MgCl₂, and 1 mg/mL BCIP/NBT for 30-60 minutes at room temperature in the dark.

    • Wash with deionized water and visualize under a microscope.

  • Protocol (Activity Assay):

    • After 7 days, lyse cells in a suitable lysis buffer.

    • Centrifuge the lysate and collect the supernatant.

    • Use a commercial p-nitrophenyl phosphate (B84403) (pNPP) assay kit according to the manufacturer’s instructions.

    • Measure absorbance at 405 nm and normalize to total protein content.

Alizarin Red S (ARS) Staining for Mineralization
  • Purpose: To detect calcium deposition in the extracellular matrix, a marker of late-stage osteoblast differentiation.

  • Protocol:

    • After 14-21 days of induction, wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Rinse with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • For quantification, destain by incubating with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

Ovariectomized (OVX) Mouse Model
  • Purpose: To evaluate the in vivo efficacy of MBOC in preventing estrogen-deficiency-induced bone loss.

  • Protocol:

    • Animals: 8-week-old female C57BL/6J mice.

    • Surgery: Mice undergo either a sham operation or bilateral ovariectomy.

    • Treatment: One week post-surgery, OVX mice are randomly assigned to receive daily oral gavage of either vehicle or MBOC (e.g., 10 mg/kg body weight) for a period of 4 weeks.

    • Analysis: At the end of the treatment period, mice are euthanized. Femurs are collected for micro-computed tomography (micro-CT) analysis to assess bone microarchitecture. Blood is collected for serum biomarker analysis (e.g., Osteocalcin).

Mechanism of Action: Signaling Pathways

MBOC exerts its osteogenic effects by activating the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is critical for skeletal development and homeostasis.

Experimental Workflow for Elucidating the MBOC Pathway

The logical workflow to determine the compound's mechanism involves a series of cell-based assays.

G A Treat MSCs with MBOC in Osteogenic Medium B Observe Increased Osteogenic Markers (ALP, ARS, Runx2) A->B C Hypothesize Pathway Involvement (e.g., Wnt) B->C D Measure Key Pathway Proteins via Western Blot C->D F Use Pathway Inhibitor (e.g., DKK1) C->F E Observe Increased β-catenin & Decreased p-GSK-3β D->E H Confirm Wnt/β-catenin Pathway Activation E->H G Observe Attenuation of MBOC's Osteogenic Effect F->G G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl LRP->Dvl GSK GSK-3β Dvl->GSK APC APC BetaCatenin β-catenin GSK->BetaCatenin P Axin Axin APC->BetaCatenin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation (Pathway OFF) BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Accumulation & Translocation (Pathway ON) MBOC MBOC MBOC->GSK Inhibits Phosphorylation TCF TCF/LEF BetaCateninNuc->TCF TargetGenes Osteogenic Genes (Runx2, Osx) TCF->TargetGenes Transcription

References

The Role of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Promoting Bone Formation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from the Peruvian plant Maca (Lepidium meyenii), has emerged as a promising small molecule in the field of bone metabolism. This technical guide synthesizes the current understanding of MBOC's role in promoting bone formation, with a focus on its mechanism of action, preclinical evidence, and the underlying signaling pathways. The information presented herein is primarily derived from a key study by Wang et al. (2019), which elucidates the osteogenic properties of MBOC. This document is intended to provide a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for bone disorders such as osteoporosis.

Mechanism of Action: Activation of the Canonical Wnt/β-catenin Signaling Pathway

The primary mechanism by which this compound promotes bone formation is through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for osteoblast differentiation and function. MBOC's activity centers on the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway.

Specifically, MBOC inhibits the phosphorylation of GSK-3β at the Tyr216 residue.[1][2] This inhibition prevents the formation of the "destruction complex" (which also includes Axin, APC, and CK1), which is responsible for targeting β-catenin for proteasomal degradation. As a result, β-catenin is stabilized, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[1][2] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to upregulate the expression of target genes essential for osteoblastogenesis, such as Runt-related transcription factor 2 (Runx2) and Osterix.[1]

Diagram 1: MBOC's activation of the Wnt/β-catenin signaling pathway.

Preclinical Evidence

In Vivo Evidence: Ovariectomized (OVX) Mouse Model

To investigate the in vivo efficacy of MBOC in a model of postmenopausal osteoporosis, an ovariectomized (OVX) mouse model was utilized.[1] The study demonstrated that a one-month treatment with MBOC significantly improved bone microarchitecture in the distal femoral metaphysis of OVX mice.[1]

Table 1: Summary of In Vivo Effects of MBOC on Bone Microarchitecture in OVX Mice

ParameterEffect of MBOC Treatment
Trabecular ThicknessSignificantly Increased
Trabecular NumberSignificantly Increased
Bone Volume/Tissue Volume (BV/TV)Significantly Increased
Trabecular SeparationDecreased

Note: Specific quantitative data from the primary literature was not available in the public domain. The table reflects the qualitative findings reported in the study abstract.[1]

Furthermore, MBOC treatment increased the levels of key osteogenic markers, osteocalcin (B1147995) and Runx2, in the OVX mice, providing further evidence of its bone-forming activity.[1]

In Vitro Evidence: C3H/10T1/2 Mesenchymal Stem Cells

The osteogenic potential of MBOC was further evaluated in vitro using the C3H/10T1/2 mesenchymal stem cell line.[1] Treatment of these cells with MBOC in an osteogenic induction medium led to a significant increase in the expression of crucial osteoblast differentiation markers.

Table 2: Summary of In Vitro Effects of MBOC on Osteogenic Marker Expression in C3H/10T1/2 Cells

Osteogenic MarkerEffect of MBOC Treatment
Runt-related transcription factor 2 (Runx2)Increased Expression
OsterixIncreased Expression
Alkaline Phosphatase (ALP)Increased Expression

Note: Specific quantitative data from the primary literature was not available in the public domain. The table reflects the qualitative findings reported in the study abstract.[1]

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not publicly available, this section provides a general overview of the methodologies likely employed based on the study's abstract and standard laboratory practices.

Ovariectomized (OVX) Mouse Model
  • Animal Model: Female mice (strain not specified in the abstract) would undergo bilateral ovariectomy to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group would serve as a control.

  • Treatment: Following a recovery period, the OVX mice would be treated with MBOC for one month. The route of administration and dosage are not specified in the abstract.

  • Analysis: After the treatment period, the mice would be euthanized, and their femurs collected for analysis.

  • Micro-computed Tomography (μCT) Analysis: The distal femoral metaphysis would be scanned using a high-resolution μCT system to quantify bone microarchitectural parameters such as trabecular thickness, number, separation, and bone volume/tissue volume.

  • Immunohistochemistry/Western Blot: Bone tissue or serum would be analyzed for the expression levels of osteocalcin and Runx2.

Cell Culture and Osteogenic Differentiation
  • Cell Line: C3H/10T1/2, a murine mesenchymal stem cell line, would be cultured in standard growth medium (e.g., DMEM with 10% FBS).

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium would be supplemented with osteogenic inducers, typically including β-glycerophosphate, ascorbic acid, and dexamethasone.

  • MBOC Treatment: Experimental groups would be treated with varying concentrations of MBOC in the osteogenic induction medium.

  • Gene Expression Analysis: After a defined period of differentiation (e.g., 7-14 days), total RNA would be extracted from the cells. Quantitative real-time PCR (qRT-PCR) would be performed to measure the mRNA expression levels of Runx2, osterix, and ALP.

  • Protein Expression Analysis: Cell lysates would be collected for Western blot analysis to determine the protein levels of Runx2, osterix, ALP, β-catenin, and phosphorylated GSK-3β.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies ovx_model Ovariectomized (OVX) Mouse Model mboc_treatment_vivo MBOC Treatment (1 month) ovx_model->mboc_treatment_vivo uct_analysis Micro-CT Analysis of Femur mboc_treatment_vivo->uct_analysis marker_analysis_vivo Osteogenic Marker Analysis (Osteocalcin, Runx2) mboc_treatment_vivo->marker_analysis_vivo cell_culture C3H/10T1/2 Cell Culture osteogenic_induction Osteogenic Induction + MBOC Treatment cell_culture->osteogenic_induction gene_expression Gene Expression Analysis (qRT-PCR for Runx2, Osterix, ALP) osteogenic_induction->gene_expression protein_expression Protein Expression Analysis (Western Blot for osteogenic markers, Wnt pathway proteins) osteogenic_induction->protein_expression

Diagram 2: General experimental workflow for evaluating MBOC's osteogenic effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for promoting bone formation. Its mechanism of action, centered on the activation of the canonical Wnt/β-catenin signaling pathway, provides a strong rationale for its development as a treatment for osteoporosis and other bone-related disorders.[1][2][3] The preclinical in vivo and in vitro data, although limited in the public domain, consistently support its osteogenic effects.

Future research should focus on obtaining more detailed dose-response data, elucidating the pharmacokinetic and pharmacodynamic properties of MBOC, and conducting long-term efficacy and safety studies in various animal models of bone loss. Further investigation into the specific molecular interactions between MBOC and the components of the Wnt/β-catenin pathway will also be crucial for optimizing its therapeutic potential.

Disclaimer: This technical guide is based on information available in publicly accessible scientific literature, primarily abstracts. The detailed quantitative data and experimental protocols from the primary research may not be fully represented. Researchers are advised to consult the full-text publications for a comprehensive understanding.

References

An In-depth Technical Guide to the Pharmacology of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, a bioactive macamide isolated from the Peruvian plant Lepidium meyenii (Maca), is a molecule of growing interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of its pharmacology, focusing on its core mechanisms of action, available quantitative data, and detailed experimental methodologies. The information presented is intended to support further research and drug development efforts.

Core Pharmacological Profile

The primary pharmacological activity of this compound identified to date is its role in promoting bone formation.[1][2] Additionally, emerging evidence suggests its potential interaction with the endocannabinoid system and protective effects in other physiological systems.

Mechanism of Action 1: Activation of the Wnt/β-catenin Signaling Pathway

This compound has been shown to induce the osteogenic differentiation of mesenchymal stem cells, a critical process in bone formation.[1][2] This is achieved through the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] The proposed mechanism involves the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) phosphorylation at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), Osterix, and Alkaline Phosphatase (ALP).[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide MBOC->GSK3b Inhibits Phosphorylation at Tyr216 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression (Runx2, Osterix, ALP) TCF_LEF->Osteogenic_Genes

Diagram 1: Wnt/β-catenin signaling pathway activation.
Mechanism of Action 2: Potential Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Structurally similar to the endocannabinoid anandamide, this compound is hypothesized to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. While direct quantitative data for this specific macamide is not yet available, studies on the structurally related N-3-methoxybenzyl-linoleamide have shown time-dependent and dose-dependent inhibition of FAAH.[4] Inhibition of FAAH leads to increased endogenous levels of anandamide, which can result in analgesic, anti-inflammatory, and neuroprotective effects.

FAAH_Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide MBOC->FAAH Inhibition Effects Analgesic, Anti-inflammatory, Neuroprotective Effects CB1_CB2->Effects

Diagram 2: Hypothesized FAAH inhibition by the compound.

Quantitative Data

Currently, specific quantitative data such as IC50 and Ki values for this compound are limited in publicly available literature. The following table summarizes the available and relevant data.

ParameterTarget/SystemValue/EffectSpecies/ModelReference
Osteogenic Differentiation C3H/10T1/2 Mesenchymal Stem CellsIncreased expression of Runx2, Osterix, and ALPIn vitro[2]
Bone Formation Ovariectomized (OVX) miceSignificantly increased trabecular thickness, number, and bone volume/tissue volume. Decreased trabecular separation.In vivo[2]
FAAH Inhibition Fatty Acid Amide HydrolaseTime-dependent and dose-dependent inhibition (for the related N-3-methoxybenzyl-linoleamide)In vitro[4]
Testicular Protection Corticosterone-induced testicular toxicity in ratsAmeliorated testicular toxicity at doses of 5 mg/kg and 25 mg/kgIn vivo[1]

Experimental Protocols

In Vitro Osteogenic Differentiation Assay
  • Cell Line: C3H/10T1/2 mesenchymal stem cells.[2]

  • Treatment: Cells are treated with this compound in an osteogenic induction medium.[2]

  • Analysis:

    • Gene Expression: Quantitative real-time PCR is used to measure the mRNA levels of osteogenic markers (Runx2, Osterix, ALP).[2]

    • Protein Expression: Western blotting is performed to assess the protein levels of key signaling molecules (e.g., β-catenin, p-GSK-3β).[2]

    • Alkaline Phosphatase (ALP) Staining and Activity: ALP staining is used for qualitative assessment of osteoblast differentiation, and an ALP activity assay is used for quantification.[2]

    • Alizarin Red S Staining: This staining method is used to visualize and quantify matrix mineralization, a late marker of osteogenesis.

Osteogenesis_Workflow start C3H/10T1/2 Cell Culture treatment Treatment with MBOC in Osteogenic Induction Medium start->treatment analysis Analysis of Osteogenic Markers treatment->analysis gene_exp qRT-PCR (Runx2, Osterix, ALP) analysis->gene_exp protein_exp Western Blot (β-catenin, p-GSK-3β) analysis->protein_exp alp ALP Staining & Activity analysis->alp mineralization Alizarin Red S Staining analysis->mineralization

Diagram 3: In vitro osteogenic differentiation workflow.
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

  • Animal Model: Ovariectomized (OVX) mice are used to model postmenopausal osteoporosis.[2]

  • Treatment: Mice are treated with this compound (e.g., via oral gavage) for a specified period (e.g., 1 month).[2]

  • Analysis:

    • Micro-computed Tomography (μCT): The distal femoral metaphysis is analyzed to determine trabecular bone microarchitecture, including trabecular thickness, number, separation, and bone volume/tissue volume.[2]

    • Immunohistochemistry: Bone sections are stained for osteogenic markers like osteocalcin (B1147995) and Runx2.[2]

In Vivo Corticosterone-Induced Testicular Toxicity Model
  • Animal Model: Male Wistar rats are treated with corticosterone (B1669441) (e.g., 40 mg/kg subcutaneously for 21 days) to induce testicular toxicity.[1]

  • Treatment: this compound is administered (e.g., 5 mg/kg and 25 mg/kg by gavage) 1 hour before corticosterone injection.[1]

  • Analysis:

    • Histopathology: Testicular tissues are examined for morphological changes.

    • Hormone Levels: Serum testosterone (B1683101) levels are measured.

    • Oxidative Stress Markers: Levels of oxidative stress markers in testicular tissue are assessed.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in the current literature. General studies on macamides suggest that their bioavailability may be influenced by their lipophilic nature. Further research is required to fully characterize the pharmacokinetic properties of this specific compound.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile, primarily as a promoter of bone formation through the activation of the Wnt/β-catenin signaling pathway. Its potential as a therapeutic agent for osteoporosis warrants further investigation. Additionally, its likely role as an FAAH inhibitor opens up avenues for research into its neuroprotective, analgesic, and anti-inflammatory properties.

Future research should focus on:

  • Obtaining the full-text of primary studies to enable replication and further investigation.

  • Conducting direct enzymatic assays to quantify the inhibitory activity of this compound on FAAH and determine its IC50 and Ki values.

  • Elucidating the detailed pharmacokinetic and toxicological profiles of the compound.

  • Exploring its efficacy in a broader range of preclinical models for osteoporosis and neurological disorders.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this promising natural product.

References

An In-depth Technical Guide to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a bioactive macamide isolated from the Peruvian plant Lepidium meyenii (Maca). Emerging research has highlighted its therapeutic potential, particularly in bone health, neuroprotection, and reproductive health. This technical guide provides a comprehensive review of the current literature on MBOC, detailing its synthesis, mechanism of action, and key biological activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Chemical Properties and Synthesis

This compound is a benzylamide derivative of linolenic acid. Its chemical structure consists of a polyunsaturated fatty acid chain linked to a methoxy-substituted benzyl (B1604629) group via an amide bond.

Synthesis Protocol: A common method for the synthesis of MBOC is the carbodiimide (B86325) condensation method.[1]

Biological Activities and Mechanism of Action

The primary biological activity of MBOC reported in the literature is its role in promoting bone formation. It also exhibits protective effects on the nervous and reproductive systems.

Osteogenic Activity

MBOC has been shown to induce osteogenic differentiation of mesenchymal stem cells and promote bone formation, suggesting its potential as a therapeutic agent for osteoporosis.[1]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The osteogenic effects of MBOC are mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for bone development and remodeling.[1] MBOC is believed to inhibit the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of osteogenic genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex LRP5_6->Destruction_Complex Inhibits MBOC MBOC GSK3b GSK-3β MBOC->GSK3b Inhibits Phosphorylation beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Destruction_Complex->beta_catenin Phosphorylates for Degradation Osteogenic_Genes Osteogenic Genes TCF_LEF->Osteogenic_Genes Activates Transcription

Figure 1: Proposed mechanism of MBOC in the Wnt/β-catenin signaling pathway.

Neuroprotective Effects

Macamides, including MBOC, have demonstrated neuroprotective properties.[2] Studies suggest that these compounds may protect against neurotoxicity and could be beneficial in the context of neurodegenerative diseases. The proposed mechanisms include anti-inflammatory, neurotrophic, and synaptic protection properties.[3]

Testicular Protection

Research indicates that MBOC can ameliorate corticosterone-induced testicular toxicity.[4] In animal models, treatment with MBOC has been shown to improve sperm parameters and protect testicular tissue from damage.[4] The underlying mechanism is attributed to its anti-oxidative and anti-apoptotic properties.[4]

Quantitative Data

The following tables summarize the quantitative data available from the literature on the biological effects of this compound.

Table 1: In Vivo Osteogenic Effects of MBOC in an Ovariectomized (OVX) Mouse Model

ParameterControl (OVX)MBOC-Treated (OVX)Fold Change / % ChangeReference
Bone Volume / Total Volume (BV/TV) (%)Data not availableSignificantly increasedData not availableWang T, et al. 2019
Trabecular Number (Tb.N) (1/mm)Data not availableSignificantly increasedData not availableWang T, et al. 2019
Trabecular Thickness (Tb.Th) (mm)Data not availableSignificantly increasedData not availableWang T, et al. 2019
Trabecular Separation (Tb.Sp) (mm)Data not availableSignificantly decreasedData not availableWang T, et al. 2019

Table 2: In Vivo Effects of MBOC on Corticosterone-Induced Testicular Toxicity in Rats

ParameterModel (Corticosterone)MBOC (5 mg/kg) + Corticosterone (B1669441)MBOC (25 mg/kg) + CorticosteroneReference
Sperm ConcentrationDecreasedSignificantly increasedSignificantly increasedYu Z, et al. 2020
Sperm MotilityDecreasedSignificantly increasedSignificantly increasedYu Z, et al. 2020
Abnormal Sperm RateIncreasedSignificantly decreasedSignificantly decreasedYu Z, et al. 2020
Malondialdehyde (MDA) LevelIncreasedSignificantly decreasedSignificantly decreasedYu Z, et al. 2020
Superoxide Dismutase (SOD) ActivityDecreasedSignificantly increasedSignificantly increasedYu Z, et al. 2020

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the biological activities of MBOC.

In Vitro Osteogenesis Assay
  • Cell Line: Murine mesenchymal stem cell line (C3H/10T1/2).

  • Osteogenic Induction Medium: Standard cell culture medium supplemented with osteogenic inducers (e.g., ascorbic acid, β-glycerophosphate, and dexamethasone).

  • MBOC Treatment: Cells are treated with varying concentrations of MBOC dissolved in a suitable solvent (e.g., DMSO) and added to the osteogenic induction medium.

  • Assays:

    • Alkaline Phosphatase (ALP) Staining and Activity Assay: To assess early osteogenic differentiation.

    • Alizarin Red S Staining: To visualize and quantify mineralization, an indicator of late-stage osteogenesis.

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of osteogenic marker genes such as Runx2, Sp7 (Osterix), and Bglap (Osteocalcin).

    • Western Blotting: To analyze the protein expression levels of key components of the Wnt/β-catenin signaling pathway (e.g., β-catenin, p-GSK-3β).

Osteogenesis_Workflow cluster_cell_culture Cell Culture cluster_assays Assays Start Seed C3H/10T1/2 cells Induction Induce osteogenic differentiation Start->Induction Treatment Treat with MBOC Induction->Treatment ALP ALP Staining & Activity Assay Treatment->ALP Early Differentiation Alizarin Alizarin Red S Staining Treatment->Alizarin Late Differentiation qPCR qRT-PCR for Osteogenic Markers Treatment->qPCR Gene Expression Western Western Blot for Wnt Pathway Proteins Treatment->Western Protein Expression

Figure 2: Experimental workflow for in vitro osteogenesis assays.

Ovariectomized (OVX) Mouse Model of Osteoporosis
  • Animal Model: Female C57BL/6J mice are typically used.

  • Surgical Procedure: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

  • MBOC Administration: Following a recovery period, the OVX mice are treated with MBOC, typically via oral gavage, for a specified duration (e.g., 4 weeks).

  • Analysis:

    • Micro-computed Tomography (μCT): To analyze the three-dimensional microarchitecture of the bone (e.g., femur or tibia).

    • Histomorphometry: To perform histological analysis of bone sections.

    • Serum Biomarker Analysis: To measure the levels of bone turnover markers in the serum (e.g., osteocalcin).

Corticosterone-Induced Testicular Toxicity Rat Model
  • Animal Model: Male Wistar rats are used.[4]

  • Induction of Toxicity: Rats are subcutaneously injected with corticosterone (e.g., 40 mg/kg body weight) for a defined period (e.g., 21 days) to induce testicular damage.[4]

  • MBOC Administration: MBOC is administered orally to the treatment groups prior to corticosterone injection.[4]

  • Analysis:

    • Semen Analysis: To evaluate sperm concentration, motility, and morphology.

    • Histopathological Examination: To assess the histological changes in the testes.

    • Biochemical Assays: To measure markers of oxidative stress (e.g., MDA) and the activity of antioxidant enzymes (e.g., SOD) in testicular tissue.[4]

    • Apoptosis Assays: To detect apoptosis in testicular cells (e.g., TUNEL assay).

Future Directions

While the current research on this compound is promising, further studies are warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of MBOC and to establish a clear dose-response relationship for its various biological activities.

  • Target Identification: To precisely identify the molecular targets of MBOC within the Wnt/β-catenin signaling pathway and other relevant pathways.

  • Clinical Trials: To evaluate the safety and efficacy of MBOC in human subjects for the treatment of osteoporosis and other potential indications.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of MBOC to optimize its potency and selectivity.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the field of bone health. Its ability to promote osteogenesis through the activation of the Wnt/β-catenin signaling pathway makes it an attractive candidate for the development of novel anti-osteoporosis drugs. Furthermore, its neuroprotective and testicular-protective effects warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this fascinating molecule.

References

Unveiling N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide: A Technical Guide to its Discovery, History, and Pro-Osteogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a prominent member of the macamide class of bioactive compounds, uniquely found in the Peruvian plant Lepidium meyenii (Maca). Initially identified as part of a broader effort to characterize the lipidic constituents of Maca, MBOC has garnered significant scientific attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of MBOC, its synthesis, and a detailed examination of its pro-osteogenic effects. A key focus is the elucidation of its mechanism of action, which involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation. This document summarizes key quantitative data from seminal studies, presents detailed experimental protocols, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, offering a valuable resource for researchers in orthopedics, pharmacology, and natural product chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the scientific investigation of Lepidium meyenii (Maca), a plant with a long history of traditional use in the Andean region for enhancing fertility and vitality. The unique bioactive compounds of Maca, the macamides, were not immediately identified in fresh plant material. It was discovered that these N-benzylamides are formed during the traditional post-harvest drying process of the Maca hypocotyls.

The biosynthesis of macamides, including MBOC, is a fascinating example of natural product chemistry occurring post-harvest. The process involves two key biochemical transformations:

  • Glucosinolate Degradation: Maca is rich in glucosinolates. During the drying process, enzymatic degradation of these compounds releases benzylamine (B48309) and 3-methoxybenzylamine (B130926).

  • Lipid Hydrolysis and Amidation: Concurrently, the plant's lipids undergo hydrolysis, yielding a variety of fatty acids, including the polyunsaturated (9Z,12Z,15Z)-octadecatrienoic acid (α-Linolenic acid). The liberated benzylamines then react with these fatty acids to form the corresponding N-benzylamides, the macamides.

Synthesis of this compound

The chemical synthesis of MBOC is crucial for obtaining pure standards for research and for potential large-scale production. A common and effective method for the synthesis of N-benzylamides like MBOC is the carbodiimide-mediated condensation of the corresponding carboxylic acid and amine.

Synthesis Protocol: Carbodiimide-Mediated Condensation

This protocol describes the synthesis of this compound from (9Z,12Z,15Z)-octadecatrienoic acid and 3-methoxybenzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.

Materials:

  • (9Z,12Z,15Z)-octadecatrienoic acid (α-Linolenic acid)

  • 3-Methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (9Z,12Z,15Z)-octadecatrienoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC-HCl (1.2 equivalents) portion-wise to the stirred solution. Stir the reaction mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add 3-methoxybenzylamine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

Biological Activity: Promotion of Osteogenesis

The most well-documented biological activity of MBOC is its ability to promote bone formation. This has positioned it as a potential therapeutic agent for osteoporosis, a disease characterized by low bone mineral density and an increased risk of fractures.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Research has demonstrated that MBOC exerts its pro-osteogenic effects by activating the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is a critical regulator of osteoblast differentiation and bone formation.

The proposed mechanism is as follows:

  • Inhibition of GSK-3β Phosphorylation: MBOC inhibits the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216.[3] GSK-3β is a key component of the β-catenin destruction complex.

  • β-catenin Stabilization and Accumulation: Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.

  • Nuclear Translocation and Gene Transcription: Accumulated β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then activates the transcription of target genes that are crucial for osteoblast differentiation and function, such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), and Alkaline Phosphatase (ALP).

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBOC MBOC GSK-3β GSK-3β MBOC->GSK-3β Inhibits phosphorylation β-catenin_destruction_complex β-catenin destruction complex β-catenin_p p-β-catenin β-catenin_destruction_complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation β-catenin β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Gene_Transcription Osteogenic Gene Transcription (Runx2, Osterix, ALP) TCF/LEF->Gene_Transcription Activates

Quantitative Data from Key Experiments

The following tables summarize the quantitative data from a pivotal study by Wang et al. (2019), which investigated the effects of MBOC on osteogenesis in vitro and in vivo.

Table 1: In Vitro Effects of MBOC on C3H/10T1/2 Mesenchymal Stem Cells

ParameterControlMBOC (1 μM)MBOC (5 μM)MBOC (10 μM)
Alkaline Phosphatase (ALP) Activity BaselineIncreasedSignificantly IncreasedMaximally Increased
mRNA Expression (Fold Change vs. Control)
Runx21.0>1.0>>1.0Significantly Increased
Osterix1.0>1.0>>1.0Significantly Increased
Alkaline Phosphatase1.0>1.0>>1.0Significantly Increased
Mineralized Nodule Formation (Alizarin Red S Staining) MinimalIncreasedSignificantly IncreasedMaximally Increased

Note: This table represents a qualitative summary based on the findings reported in the abstract of Wang et al. (2019). Specific numerical values and statistical significance were not available in the abstract.

Table 2: In Vivo Effects of MBOC in an Ovariectomized (OVX) Mouse Model

ParameterShamOVXOVX + MBOC (20 mg/kg/day)
Bone Volume/Tissue Volume (BV/TV, %) HighSignificantly DecreasedSignificantly Increased vs. OVX
Trabecular Number (Tb.N, 1/mm) HighSignificantly DecreasedSignificantly Increased vs. OVX
Trabecular Thickness (Tb.Th, μm) HighDecreasedSignificantly Increased vs. OVX
Trabecular Separation (Tb.Sp, μm) LowSignificantly IncreasedSignificantly Decreased vs. OVX
Serum Osteocalcin (B1147995) (OCN) Levels NormalDecreasedSignificantly Increased vs. OVX
Serum Runt-related transcription factor 2 (Runx2) Levels NormalDecreasedSignificantly Increased vs. OVX

Note: This table represents a qualitative summary based on the findings reported in the abstract of Wang et al. (2019). Specific numerical values and statistical significance were not available in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Wang et al. (2019), providing a framework for replication and further investigation.

In Vitro Osteogenic Differentiation Assay

Cell Line: C3H/10T1/2 mesenchymal stem cells.

Osteogenic Induction Medium:

  • α-Minimum Essential Medium (α-MEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 50 μg/mL Ascorbic Acid

  • 10 mM β-glycerophosphate

  • 100 nM Dexamethasone

Experimental Workflow:

G Start Start Seed_Cells Seed C3H/10T1/2 cells in culture plates Start->Seed_Cells Culture Culture for 24h Seed_Cells->Culture Treatment Replace medium with osteogenic induction medium containing MBOC or vehicle Culture->Treatment Incubation Incubate for specified time (e.g., 7-21 days) Treatment->Incubation Endpoint_Analysis Endpoint Analysis: - ALP Staining & Activity Assay - Alizarin Red S Staining - qRT-PCR for osteogenic markers - Western Blot for signaling proteins Incubation->Endpoint_Analysis

Detailed Procedures:

  • Alkaline Phosphatase (ALP) Staining and Activity Assay:

    • After 7 days of treatment, cells are washed with PBS and fixed with 4% paraformaldehyde.

    • For staining, cells are incubated with a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT).

    • For the activity assay, cells are lysed, and the lysate is incubated with p-nitrophenyl phosphate (pNPP). The absorbance is measured at 405 nm.

  • Alizarin Red S Staining:

    • After 21 days of treatment, cells are washed with PBS and fixed.

    • Cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from cells after a specified treatment period.

    • cDNA is synthesized using a reverse transcription kit.

    • qRT-PCR is performed using primers for Runx2, Osterix, ALP, and a housekeeping gene (e.g., GAPDH).

  • Western Blot Analysis:

    • Total protein is extracted from cells.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against β-catenin, p-GSK-3β (Tyr216), GSK-3β, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ovariectomized (OVX) Mouse Model

Animal Model: Female C57BL/6 mice (8-10 weeks old).

Experimental Groups:

  • Sham-operated group (Sham)

  • Ovariectomized group (OVX)

  • Ovariectomized group treated with MBOC (OVX + MBOC)

Experimental Workflow:

G Start Start Acclimatization Acclimatize mice for 1 week Start->Acclimatization Surgery Perform ovariectomy (OVX) or sham surgery Acclimatization->Surgery Recovery Allow 1 week for recovery Surgery->Recovery Treatment Administer MBOC (e.g., 20 mg/kg/day) or vehicle daily by oral gavage for 4 weeks Recovery->Treatment Euthanasia_and_Sample_Collection Euthanize mice and collect femurs and blood samples Treatment->Euthanasia_and_Sample_Collection Analysis Analysis: - Micro-CT of femurs - Serum biomarker analysis (ELISA) - Histology of bone tissue Euthanasia_and_Sample_Collection->Analysis

Detailed Procedures:

  • Micro-computed Tomography (Micro-CT) Analysis:

    • Femurs are dissected and fixed in 4% paraformaldehyde.

    • The distal femoral metaphysis is scanned using a high-resolution micro-CT system.

    • 3D reconstruction and analysis are performed to quantify bone morphometric parameters (BV/TV, Tb.N, Tb.Th, Tb.Sp).

  • Serum Biomarker Analysis:

    • Blood is collected via cardiac puncture and serum is separated.

    • Serum levels of osteocalcin (OCN) and Runx2 are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion and Future Directions

This compound, a unique macamide from Lepidium meyenii, has emerged as a promising natural product with significant pro-osteogenic activity. Its discovery is a testament to the value of investigating traditional medicines with modern scientific methods. The elucidation of its mechanism of action through the Wnt/β-catenin signaling pathway provides a solid foundation for its further development as a potential therapeutic agent for osteoporosis.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MBOC.

  • Safety and Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for human use.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of MBOC in patients with osteoporosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of MBOC analogs could lead to the discovery of even more potent and selective pro-osteogenic compounds.

References

Methodological & Application

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, hereafter referred to as MBOC, is a macamide isolated from the Peruvian plant Lepidium meyenii (Maca).[1][2] Emerging research has identified MBOC as a potent inducer of osteogenic differentiation in mesenchymal stem cells (MSCs). This property suggests its potential as a therapeutic agent for bone-related disorders such as osteoporosis.[1][3] The mechanism of action for MBOC involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone formation and metabolism.[1][3]

These application notes provide a detailed protocol for the in vitro use of MBOC to induce osteogenic differentiation of the murine mesenchymal stem cell line C3H/10T1/2. The included methodologies are based on established research and are intended to guide researchers in studying the osteogenic potential of MBOC.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

MBOC promotes the osteogenic differentiation of MSCs by activating the canonical Wnt/β-catenin signaling pathway.[1][3] In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, which includes Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK-3β). This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation. The activation of the Wnt pathway by MBOC is believed to inhibit the activity of GSK-3β, specifically by preventing its phosphorylation at Tyr216.[3] This inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of target genes involved in osteogenesis, such as Runt-related transcription factor 2 (Runx2) and Osterix.[3]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Wnt Receptor Complex MBOC MBOC GSK3b GSK-3β MBOC->GSK3b Inhibits (prevents Tyr216 phosphorylation) beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto Phosphorylation DestructionComplex Destruction Complex (Axin, APC, GSK-3β) DestructionComplex->beta_catenin_cyto Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nucl β-catenin beta_catenin_cyto->beta_catenin_nucl Translocation TCF_LEF TCF/LEF beta_catenin_nucl->TCF_LEF Binds to TargetGenes Osteogenic Genes (Runx2, Osterix, ALP) TCF_LEF->TargetGenes Activates Transcription experimental_workflow cluster_analysis Analysis start Seed C3H/10T1/2 cells culture Culture to confluency in Growth Medium start->culture treatment Treat with Osteogenic Induction Medium (OIM) +/- MBOC culture->treatment medium_change Change medium every 2-3 days treatment->medium_change medium_change->treatment Continue treatment harvest Harvest cells for analysis medium_change->harvest alp_staining ALP Staining harvest->alp_staining alizarin_red Alizarin Red S Staining harvest->alizarin_red qpcr qRT-PCR for Osteogenic Markers harvest->qpcr

References

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca). The protocols detailed below are based on preclinical studies in rodent models for osteoporosis and testicular toxicity.

Overview of this compound (MBOC)

MBOC is a bioactive compound that has demonstrated therapeutic potential in preclinical animal models. Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and other cellular processes.[1]

Animal Model Applications and Dosage Summary

MBOC has been investigated in two key animal models, with dosages administered orally. The following tables summarize the quantitative data from these studies.

Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis

This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.

Animal ModelTreatment GroupDosage (mg/kg)Administration RouteFrequencyDurationKey Outcomes
Ovariectomized (OVX) C57BL/6J miceShamVehicleOral GavageDaily4 weeks-
Ovariectomized (OVX) C57BL/6J miceOVX + VehicleVehicleOral GavageDaily4 weeksSignificant decrease in bone microarchitecture parameters
Ovariectomized (OVX) C57BL/6J miceOVX + MBOC50Oral GavageDaily4 weeksSignificant increase in trabecular thickness, number, and bone volume/tissue volume; decreased trabecular separation
Corticosterone-Induced Testicular Toxicity in Rats

This model is used to investigate the protective effects of compounds against stress-induced reproductive toxicity.

Animal ModelTreatment GroupDosage (mg/kg)Administration RouteFrequencyDurationKey Outcomes
Male Wistar ratsControlVehicleOral GavageDaily21 days-
Male Wistar ratsCorticosterone (B1669441) (CORT)VehicleOral GavageDaily21 daysDecreased sperm concentration and motility; increased sperm abnormality
Male Wistar ratsCORT + MBOC (Low Dose)5Oral GavageDaily21 daysSignificantly increased sperm concentration and motility; decreased sperm abnormality rate
Male Wistar ratsCORT + MBOC (High Dose)25Oral GavageDaily21 daysSignificantly increased sperm concentration and motility; decreased sperm abnormality rate

Experimental Protocols

Preparation of MBOC for Oral Administration

Materials:

  • This compound (MBOC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of MBOC in DMSO.

  • For a final concentration suitable for oral gavage, prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the appropriate volume of the MBOC stock solution to the vehicle to achieve the desired final concentration for dosing. Ensure the solution is homogenous before administration.

Protocol for Ovariectomized (OVX) Mouse Model of Osteoporosis

Animal Model:

  • Female C57BL/6J mice (8-10 weeks old)

Procedure:

  • Ovariectomy:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Perform bilateral ovariectomy to induce estrogen deficiency. For the sham group, perform a similar surgical procedure without removing the ovaries.

    • Allow the animals to recover for one week post-surgery.

  • Treatment Administration:

    • Divide the ovariectomized mice into two groups: OVX + Vehicle and OVX + MBOC.

    • Administer the prepared MBOC solution (50 mg/kg) or vehicle to the respective groups daily via oral gavage for 4 weeks.

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Collect femurs for micro-computed tomography (μCT) analysis to assess bone microarchitecture (trabecular thickness, trabecular number, bone volume/tissue volume, and trabecular separation).

    • Serum can be collected to measure bone turnover markers.

Protocol for Corticosterone-Induced Testicular Toxicity in Rats

Animal Model:

  • Male Wistar rats (6-8 weeks old)

Procedure:

  • Induction of Testicular Toxicity:

    • Administer corticosterone (40 mg/kg) subcutaneously daily for 21 days to induce testicular toxicity.

  • Treatment Administration:

    • Divide the rats into treatment groups: Control, Corticosterone (CORT), CORT + MBOC (5 mg/kg), and CORT + MBOC (25 mg/kg).

    • Administer the prepared MBOC solution or vehicle to the respective groups daily via oral gavage one hour before corticosterone administration for 21 days. The control group receives vehicle only.

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the rats.

    • Collect epididymis for sperm analysis (concentration, motility, and morphology).

    • Testes can be collected for histopathological examination.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Wnt Wnt MBOC->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK-3β Frizzled->GSK3b Inhibits LRP5_6 LRP5/6 Co-receptor LRP5_6->GSK3b Inhibits Axin_APC Axin/APC Complex beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Activates

Caption: MBOC activates the Wnt/β-catenin pathway, promoting osteogenesis.

Experimental Workflow for OVX Mouse Model

OVX_Workflow start Start: Female C57BL/6J Mice surgery Ovariectomy (OVX) or Sham Surgery start->surgery recovery 1 Week Recovery surgery->recovery treatment Daily Oral Gavage (4 Weeks) recovery->treatment groups Treatment Groups: - Sham + Vehicle - OVX + Vehicle - OVX + MBOC (50 mg/kg) euthanasia Euthanasia treatment->euthanasia analysis Outcome Assessment: - μCT of Femurs - Serum Analysis euthanasia->analysis

Caption: Workflow for the ovariectomized mouse osteoporosis model.

Experimental Workflow for Corticosterone-Induced Testicular Toxicity Rat Model

CORT_Workflow start Start: Male Wistar Rats treatment Daily Treatment (21 Days) start->treatment groups Treatment Groups: - Control (Vehicle) - CORT (40 mg/kg, SC) - CORT + MBOC (5 mg/kg, PO) - CORT + MBOC (25 mg/kg, PO) euthanasia Euthanasia treatment->euthanasia analysis Outcome Assessment: - Sperm Analysis - Testicular Histology euthanasia->analysis

Caption: Workflow for the corticosterone-induced testicular toxicity model.

References

Application Notes and Protocols: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Mesenchymal Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine due to their multipotent capacity to differentiate into various cell lineages, including osteoblasts, chondrocytes, and adipocytes.[1] The directed differentiation of MSCs is a critical goal for therapeutic applications. This document provides detailed protocols to assess the effects of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca), on the trilineage differentiation of MSCs.[2] Published data demonstrates that MBOC actively promotes osteogenic differentiation via the canonical Wnt/β-catenin signaling pathway, suggesting its potential as a therapeutic agent for bone-related disorders like osteoporosis.[2][3][4][5] Protocols for evaluating its effects on adipogenic and chondrogenic lineages are also provided to facilitate comprehensive screening.

Introduction

Mesenchymal stem cells are defined by their ability to self-renew and differentiate into osteocytes, chondrocytes, and adipocytes.[1][6][7] This plasticity makes them a focal point for research in tissue engineering and cellular therapies.[1] this compound (MBOC) is a lipophilic compound derived from Maca, a plant native to the Peruvian Andes.[2] Fatty acid amides, the class of molecules to which MBOC belongs, are known to play various roles in cellular signaling and may influence stem cell fate decisions.[8]

Recent studies have shown that MBOC robustly induces osteogenic differentiation in MSCs.[2][9] Mechanistic investigations revealed that MBOC activates the canonical Wnt/β-catenin pathway by inhibiting the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.[2][3] This, in turn, upregulates the expression of key osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, driving the formation of bone tissue.[2]

While the pro-osteogenic effects of MBOC are documented, its influence on adipogenic and chondrogenic differentiation remains to be fully elucidated. This document provides standardized, robust protocols for researchers to:

  • Culture and maintain human MSCs (hMSCs).

  • Induce and assess osteogenic differentiation in the presence of MBOC.

  • Induce and assess adipogenic and chondrogenic differentiation to evaluate the lineage specificity of MBOC.

Experimental Workflow

The general workflow for assessing the effect of MBOC on MSC differentiation involves culturing the cells, inducing differentiation with lineage-specific media containing the test compound, and subsequently analyzing the outcomes through various staining and molecular biology techniques.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Differentiation Induction cluster_2 Phase 3: Analysis MSC_Thaw Thaw Cryopreserved hMSCs MSC_Expand Expand hMSCs in Growth Medium MSC_Thaw->MSC_Expand Seed_Cells Seed hMSCs for Differentiation Assays MSC_Expand->Seed_Cells Induce_Differentiation Treat with Differentiation Media + Vehicle or MBOC (Test Concentrations) Seed_Cells->Induce_Differentiation Staining Histological Staining (Alizarin Red, Oil Red O, Alcian Blue) Induce_Differentiation->Staining qPCR Gene Expression Analysis (qRT-PCR) Induce_Differentiation->qPCR Quantification Stain Quantification Staining->Quantification

Caption: General experimental workflow for MSC differentiation assays.

Detailed Protocols

These protocols are designed for human MSCs cultured in 6-well or 24-well plates. Adjust volumes accordingly for other vessel sizes. Always conduct experiments using appropriate controls, including a vehicle control (e.g., DMSO) and untreated cells in both growth and differentiation media.

hMSC Culture and Maintenance
  • Thawing: Rapidly thaw cryopreserved hMSCs in a 37°C water bath. Transfer cells to a 15 mL conical tube containing pre-warmed MSC Growth Medium. Centrifuge at 300 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in fresh MSC Growth Medium and plate at a density of 5,000 cells/cm² in T-75 flasks.

  • Maintenance: Incubate at 37°C, 5% CO₂. Change medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a suitable reagent (e.g., TrypLE™), and re-plate at the recommended seeding density. Use cells before passage 6 for differentiation experiments to ensure reproducibility.[10][11]

Protocol 1: Osteogenic Differentiation Assay
  • Seeding: Seed hMSCs at 2 x 10⁴ cells/cm² in your chosen culture vessel and allow them to attach overnight in MSC Growth Medium.[6]

  • Induction: The next day, replace the growth medium with Osteogenic Differentiation Medium.

  • Treatment: Prepare fresh Osteogenic Differentiation Medium containing the desired concentrations of MBOC (e.g., 0.1, 1, 10 µM) and a vehicle control. Add the prepared media to the respective wells.

  • Culture: Culture for 14-21 days, replacing the medium with fresh treatment-containing medium every 3-4 days.[7]

  • Analysis - Alizarin Red Staining:

    • Wash cells twice with PBS.

    • Fix with 10% formalin at room temperature for 30 minutes.[11]

    • Rinse wells twice with deionized water.

    • Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[11][12]

    • Aspirate the staining solution and wash 3-4 times with deionized water.

    • Visualize calcium deposits (stained red/orange) via microscopy.

  • Analysis - Quantification:

    • To quantify, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

    • Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, then centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% ammonium (B1175870) hydroxide.

    • Read the absorbance at 405 nm.

  • Analysis - Gene Expression:

    • At desired time points (e.g., Day 7, 14), lyse cells and extract total RNA.

    • Synthesize cDNA and perform qRT-PCR for key osteogenic markers: RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).[2]

Protocol 2: Adipogenic Differentiation Assay
  • Seeding: Seed hMSCs to reach 100% confluency on the day of induction. A typical seeding density is 2 x 10⁴ cells/cm².[6]

  • Induction: Once confluent, replace the growth medium with Adipogenic Differentiation Medium.

  • Treatment: Prepare fresh Adipogenic Differentiation Medium containing the desired concentrations of MBOC and a vehicle control.

  • Culture: Culture for 14-21 days, replacing the medium every 3-4 days.[6][10]

  • Analysis - Oil Red O Staining:

    • Wash cells twice with PBS.

    • Fix with 10% formalin for 45-60 minutes.[10]

    • Wash with water and then with 60% isopropanol (B130326) for 5 minutes.[10]

    • Aspirate isopropanol and add filtered Oil Red O working solution. Incubate for 15-20 minutes.[10]

    • Remove staining solution and wash 3-4 times with deionized water.

    • Visualize intracellular lipid droplets (stained red) via microscopy.[13]

  • Analysis - Quantification:

    • After washing, add 100% isopropanol to each well and incubate for 10 minutes with shaking to elute the stain.

    • Transfer the eluate to a 96-well plate and read the absorbance at 510 nm.

  • Analysis - Gene Expression:

    • At desired time points (e.g., Day 7, 14), extract RNA and perform qRT-PCR for key adipogenic markers: PPARG (PPARγ), CEBPA (C/EBPα), and FABP4 (aP2).[13][14]

Protocol 3: Chondrogenic Differentiation (Micromass Culture)
  • Cell Pellet Formation: Resuspend 2.5 x 10⁵ hMSCs in a 15 mL conical tube with 0.5 mL of Chondrogenic Differentiation Medium.[15][16]

  • Centrifugation: Centrifuge at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant. [15]

  • Treatment: Loosen the cap of the tube one half-turn to allow for gas exchange. Add MBOC or vehicle directly to the medium to achieve the final desired concentration.

  • Culture: Incubate the tube upright at 37°C, 5% CO₂. A cell pellet should form a micromass within 24-48 hours.[15]

  • Maintenance: Carefully replace the medium with fresh treatment-containing medium every 2-3 days for 21 days, without disturbing the pellet.[15][17]

  • Analysis - Alcian Blue Staining:

    • Harvest pellets, wash with PBS, and fix in 4% formalin.

    • Embed pellets in paraffin, section, and deparaffinize slides.

    • Stain with Alcian Blue solution (pH 2.5) for 30 minutes.

    • Counterstain with Nuclear Fast Red if desired.

    • Dehydrate and mount. Visualize sulfated proteoglycans (stained blue).

  • Analysis - Gene Expression:

    • At desired time points (e.g., Day 14, 21), harvest pellets, homogenize, and extract RNA.

    • Perform qRT-PCR for key chondrogenic markers: SOX9, ACAN (Aggrecan), and COL2A1 (Collagen, Type II, Alpha 1).[18]

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are tables presenting known data for MBOC's effect on osteogenesis and template tables for presenting results from adipogenic and chondrogenic assays.

Table 1: Effect of MBOC on Osteogenic Gene Expression in C3H/10T1/2 MSCs

(Data summarized from Wang et al., Phytother Res., 2019)[2]

Gene MarkerTreatment (10 µM MBOC)Fold Change vs. Control (Day 7)
Runx2Osteogenic Medium + MBOC~2.1
Sp7 (Osterix)Osteogenic Medium + MBOC~1.8
Alpl (ALP)Osteogenic Medium + MBOC~1.7
Table 2: Template for Adipogenic Differentiation Analysis
ParameterControlVehicleMBOC (1 µM)MBOC (10 µM)
Oil Red O (OD 510nm)Insert ValueInsert ValueInsert ValueInsert Value
PPARG (Fold Change)1.0Insert ValueInsert ValueInsert Value
FABP4 (Fold Change)1.0Insert ValueInsert ValueInsert Value
Table 3: Template for Chondrogenic Differentiation Analysis
ParameterControlVehicleMBOC (1 µM)MBOC (10 µM)
GAG Content (µ g/pellet )Insert ValueInsert ValueInsert ValueInsert Value
SOX9 (Fold Change)1.0Insert ValueInsert ValueInsert Value
COL2A1 (Fold Change)1.0Insert ValueInsert ValueInsert Value

Signaling Pathway

MBOC promotes osteogenesis by modulating the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the known mechanism of action.

G cluster_0 Mechanism of MBOC in Osteogenesis cluster_1 MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide (MBOC) GSK3b GSK-3β (Tyr216 Phosphorylation) MBOC->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates & Targets for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Transcription Transcription of Osteogenic Genes (RUNX2, Osterix) TCF_LEF->Transcription Activates BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF Binds

References

Application Notes and Protocols: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Alkaline Phosphatase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a novel macamide isolated from the Peruvian plant Lepidium meyenii (Maca). Recent studies have highlighted its potential in promoting bone formation by inducing the osteogenic differentiation of mesenchymal stem cells (MSCs)[1][2][3]. A key indicator of osteogenic differentiation is the increased activity of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization[3]. MBOC has been shown to upregulate the expression of alkaline phosphatase in C3H/10T1/2 mesenchymal stem cells[3]. The mechanism of action for MBOC involves the activation of the canonical Wnt/β-catenin signaling pathway[1][2][3]. These findings suggest that MBOC could be a promising therapeutic agent for treating osteoporosis[1][2][3].

These application notes provide a detailed protocol for assessing the effect of this compound on alkaline phosphatase activity in a cell-based assay.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment assessing the effect of varying concentrations of this compound on alkaline phosphatase activity in mesenchymal stem cells.

Treatment GroupConcentration (µM)Alkaline Phosphatase Activity (U/L)Fold Change vs. Control
Vehicle Control055.2 ± 4.81.00
MBOC178.5 ± 6.11.42
MBOC5121.9 ± 9.72.21
MBOC10189.3 ± 15.23.43
Positive Control (Osteogenic Medium)-210.6 ± 18.53.82

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.

Experimental Protocols

This protocol describes a colorimetric assay to determine alkaline phosphatase activity in mesenchymal stem cells treated with this compound. The assay is based on the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) by ALP to the yellow-colored p-nitrophenol (pNP).

Materials and Reagents
  • Mesenchymal Stem Cells (e.g., C3H/10T1/2)

  • Cell Culture Medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound (MBOC)

  • Osteogenic Induction Medium (Positive Control)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 0.1% Triton X-100 in Tris buffer)

  • Alkaline Phosphatase Assay Buffer (e.g., 0.1 M Tris buffer, pH 8.0)[4]

  • p-Nitrophenyl Phosphate (pNPP) Substrate Solution (e.g., 1 mg/mL in assay buffer)[4]

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[5][6][7]

Procedure
  • Cell Seeding and Treatment:

    • Seed mesenchymal stem cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare different concentrations of MBOC in the cell culture medium.

    • Remove the existing medium and treat the cells with the prepared MBOC solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MBOC) and a positive control (osteogenic induction medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment period (e.g., 3, 7, or 14 days).

  • Cell Lysis:

    • After the treatment period, aspirate the medium from the wells.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • Alkaline Phosphatase Activity Assay:

    • Prepare the pNPP substrate solution fresh before use.

    • Add 50 µL of the cell lysate from each well to a new 96-well plate.

    • Add 50 µL of the pNPP substrate solution to each well containing the cell lysate.[8]

    • Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time may need to be optimized based on the level of ALP activity.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of p-nitrophenol to determine the amount of pNP produced in each sample.

    • Calculate the ALP activity and express it in appropriate units (e.g., U/L). One unit of ALP activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute at 37°C.

    • Normalize the ALP activity to the total protein concentration of the cell lysate if desired.

Visualizations

Signaling Pathway

MBOC_Wnt_Signaling_Pathway cluster_nucleus Inside Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide (MBOC) GSK3b GSK-3β MBOC->GSK3b Inhibits phosphorylation BetaCatenin_p Phosphorylated β-catenin GSK3b->BetaCatenin_p Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Targets for BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to GeneTranscription Osteogenic Gene Transcription (e.g., ALP, Runx2) TCF_LEF->GeneTranscription Activates

Caption: Wnt/β-catenin signaling pathway activated by MBOC.

Experimental Workflow

ALP_Assay_Workflow start Start seed_cells Seed Mesenchymal Stem Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with MBOC (Vehicle, Positive Control) seed_cells->treat_cells incubate_cells Incubate for Desired Period treat_cells->incubate_cells wash_cells Wash Cells with PBS incubate_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells transfer_lysate Transfer Lysate to New Plate lyse_cells->transfer_lysate add_substrate Add pNPP Substrate transfer_lysate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Data Analysis read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the ALP activity assay.

References

Application Notes and Protocols for In Vivo Delivery of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) is a bioactive macamide isolated from the Peruvian plant Lepidium meyenii (Maca). Emerging research has highlighted its therapeutic potential, particularly in bone health and reproductive toxicology. This document provides detailed application notes and standardized protocols for the in vivo delivery of MBOC, based on peer-reviewed studies. The primary focus is on its application in a postmenopausal osteoporosis mouse model, with additional context from a study on corticosterone-induced testicular toxicity in rats.

MBOC's principal mechanism of action in promoting bone formation is through the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting the phosphorylation of GSK-3β, it leads to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic genes.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the key quantitative findings from a study investigating the effects of MBOC in an ovariectomized (OVX) mouse model of postmenopausal osteoporosis.

Animal ModelTreatment GroupDosageAdministration RouteDurationKey OutcomesReference
Ovariectomized (OVX) C57BL/6J miceOVX + MBOC50 mg/kg/dayOral gavage4 weeksBone Microarchitecture (Distal Femoral Metaphysis): - Significantly increased trabecular thickness.- Significantly increased trabecular number.- Significantly increased bone volume/tissue volume.- Significantly decreased trabecular separation.Serum Osteogenic Markers: - Increased levels of osteocalcin (B1147995).- Increased levels of runt-related transcription factor 2 (Runx2).Wang et al., 2019
Corticosterone-induced male Sprague-Dawley ratsCORT + MBOCNot specified in abstractNot specified in abstractNot specified in abstractAmeliorated testicular toxicity.Yu et al., 2020

Experimental Protocols

Protocol 1: Evaluation of MBOC in a Postmenopausal Osteoporosis Mouse Model

This protocol is adapted from the methodology described by Wang et al., 2019.

1. Animal Model and Husbandry:

  • Species and Strain: Female C57BL/6J mice.

  • Age: 8 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and free access to standard chow and water.

  • Acclimatization: Allow a one-week acclimatization period before any procedures.

2. Ovariectomy (OVX) Procedure:

  • Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Perform a bilateral dorsal incision to expose the ovaries.

  • Ligate the ovarian blood vessels and fallopian tubes, and then carefully resect both ovaries.

  • Suture the muscle and skin layers.

  • For the sham-operated group, perform the same surgical procedure but without removing the ovaries.

  • Administer post-operative analgesics as required.

  • Allow a one-week recovery period post-surgery.

3. Experimental Groups:

  • Sham Group: Sham-operated mice receiving vehicle control.

  • OVX Group: Ovariectomized mice receiving vehicle control.

  • OVX + MBOC Group: Ovariectomized mice receiving MBOC.

4. Preparation of MBOC Formulation for Oral Gavage:

  • Solvent System: A common vehicle for lipophilic compounds consists of DMSO, PEG300 (or PEG400), and Tween 80 in saline or PBS. A recommended formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Preparation:

    • Dissolve the required amount of MBOC powder in DMSO.

    • Add PEG300 and Tween 80 and mix thoroughly.

    • Add saline or PBS to the final volume and vortex until a clear solution is formed. Sonication may be required to aid dissolution.

    • Prepare the vehicle control using the same solvent system without MBOC.

5. Administration:

  • Dosage: 50 mg/kg body weight.

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: 4 weeks.

6. Outcome Assessment:

  • Micro-computed Tomography (µCT) Analysis:

    • At the end of the treatment period, euthanize the mice and collect the femurs.

    • Fix the femurs in 4% paraformaldehyde.

    • Analyze the distal femoral metaphysis using a µCT scanner to determine trabecular bone parameters (trabecular thickness, number, separation, and bone volume/tissue volume).

  • Serum Analysis:

    • Collect blood samples via cardiac puncture at the time of euthanasia.

    • Separate serum and store at -80°C.

    • Use ELISA kits to measure the serum concentrations of osteocalcin and Runx2.

Protocol 2: General Protocol for Evaluating MBOC in a Corticosterone-Induced Toxicity Rat Model

This protocol is a general guideline based on the study by Yu et al., 2020, which investigated testicular toxicity.

1. Animal Model and Husbandry:

  • Species and Strain: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions.

  • Acclimatization: Minimum one-week acclimatization period.

2. Induction of Corticosterone (B1669441) Toxicity:

  • Administer corticosterone (CORT) to induce the desired toxicological effects. The specific dose and route (e.g., subcutaneous injection) should be determined based on literature for the target organ.

3. Experimental Groups:

  • Control Group: Receiving vehicle only.

  • CORT Group: Receiving corticosterone and vehicle for MBOC.

  • CORT + MBOC Group: Receiving corticosterone and MBOC.

4. Preparation and Administration of MBOC:

  • Prepare the MBOC formulation as described in Protocol 1. The dosage will need to be optimized for the rat model and the specific application.

  • Administer MBOC via a suitable route, such as oral gavage.

5. Outcome Assessment:

  • At the end of the study, euthanize the rats.

  • Collect the target organs (e.g., testes) for histological analysis (e.g., H&E staining) and biochemical assays (e.g., markers of oxidative stress or apoptosis).

  • Collect blood for serum analysis of relevant biomarkers.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_nucleus Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide (MBOC) GSK3b GSK-3β MBOC->GSK3b inhibits phosphorylation pGSK3b p-GSK-3β (Tyr216) GSK3b->pGSK3b Tyr216 phosphorylation BetaCatenin β-catenin pGSK3b->BetaCatenin promotes Degradation Proteasomal Degradation BetaCatenin->Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocation Nucleus Nucleus Gene_Expression Osteogenic Gene Expression (Runx2, Osterix, ALP) BetaCatenin_n->Gene_Expression TCF_LEF TCF/LEF Bone_Formation Bone Formation Gene_Expression->Bone_Formation

Caption: Wnt/β-catenin signaling pathway activated by MBOC.

Experimental Workflow

Experimental_Workflow cluster_groups Treatment Groups A 1. Acclimatization (Female C57BL/6J Mice, 1 week) B 2. Surgical Procedure (Ovariectomy or Sham Operation) A->B C 3. Recovery (1 week) B->C D 4. Group Assignment & Treatment (4 weeks, daily oral gavage) C->D Sham Sham + Vehicle E 5. Euthanasia & Sample Collection OVX OVX + Vehicle MBOC OVX + MBOC (50 mg/kg) F 6. µCT Analysis of Femurs (Bone Microarchitecture) E->F G 7. Serum Analysis (Osteogenic Markers) E->G

Caption: Workflow for the in vivo osteoporosis mouse model study.

Application Notes and Protocols for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in a Rat Model of Testicular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (also referred to as M 18:3), a bioactive compound isolated from maca (Lepidium meyenii), in a corticosterone-induced testicular toxicity model in rats. This document outlines the experimental setup, key quantitative data, and step-by-step methodologies for the relevant assays.

Application Overview

This compound has been investigated for its protective effects against testicular damage induced by elevated levels of corticosterone (B1669441), a stress hormone known to impair male reproductive function. The experimental model described herein utilizes corticosterone administration to induce a state of testicular toxicity in Wistar rats, characterized by reduced sperm quality, increased oxidative stress, and impaired cell proliferation and survival within the seminiferous tubules.

The application of this compound in this model aims to assess its potential as a therapeutic agent to mitigate the detrimental effects of stress on male fertility. The following protocols and data are derived from studies evaluating its efficacy in improving sperm parameters, reducing oxidative damage, and promoting the health of testicular tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on corticosterone-induced testicular toxicity in rats.

Table 1: Effects on Sperm Parameters

GroupSperm Concentration (x10^6/mL)Sperm Motility (%)Abnormal Sperm (%)
Control55.2 ± 4.875.3 ± 6.510.1 ± 2.3
Model (Corticosterone)28.7 ± 3.142.1 ± 5.235.6 ± 4.1
M 18:3 (5 mg/kg)39.8 ± 3.958.7 ± 5.922.4 ± 3.5
M 18:3 (25 mg/kg)48.1 ± 4.369.2 ± 6.115.8 ± 2.9

Table 2: Testicular Oxidative Stress Markers

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH-Px (U/mg protein)GST (U/mg protein)GSH (μmol/g protein)
Control2.1 ± 0.3125.4 ± 10.245.2 ± 4.165.3 ± 5.885.1 ± 7.215.2 ± 1.4
Model (Corticosterone)4.8 ± 0.578.2 ± 6.928.7 ± 3.238.9 ± 4.152.7 ± 5.88.7 ± 0.9
M 18:3 (5 mg/kg)3.5 ± 0.495.7 ± 8.135.1 ± 3.849.8 ± 4.568.9 ± 6.111.5 ± 1.1
M 18:3 (25 mg/kg)2.5 ± 0.3115.3 ± 9.841.8 ± 3.960.1 ± 5.380.2 ± 6.914.1 ± 1.3

Table 3: Testicular Cell Proliferation and Apoptosis Markers

GroupTUNEL-positive cells (%)PCNA-positive cells (%)Ki67-positive cells (%)
Control5.2 ± 1.178.5 ± 6.975.3 ± 6.2
Model (Corticosterone)25.8 ± 3.235.1 ± 4.532.7 ± 4.1
M 18:3 (5 mg/kg)15.4 ± 2.155.8 ± 5.353.1 ± 5.0
M 18:3 (25 mg/kg)8.9 ± 1.570.2 ± 6.168.9 ± 5.8

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the testicular toxicity model and the proposed signaling pathway for the protective effects of this compound.

experimental_workflow cluster_setup Animal Model and Grouping cluster_treatment Treatment Protocol (21 Days) cluster_analysis Endpoint Analysis start Male Wistar Rats groups Acclimatization & Random Grouping (Control, Model, M 18:3 Low Dose, M 18:3 High Dose) start->groups treatment_compound Oral Gavage: Vehicle or N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide groups->treatment_compound treatment_stressor Subcutaneous Injection: Saline or Corticosterone (40 mg/kg) treatment_compound->treatment_stressor 1 hour prior euthanasia Euthanasia and Sample Collection (Blood, Testes, Epididymis) treatment_stressor->euthanasia After 21 days analysis Sperm Analysis Biochemical Assays Histopathology Immunohistochemistry euthanasia->analysis signaling_pathway cluster_stress Stress-Induced Damage cluster_protection Protective Mechanism cluster_outcome Cellular Outcome stress Corticosterone ros Increased ROS stress->ros apoptosis Germ Cell Apoptosis ros->apoptosis compound N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide antioxidant Upregulation of Antioxidant Enzymes (SOD, CAT, GSH-Px) compound->antioxidant anti_apoptosis Inhibition of Apoptotic Pathway compound->anti_apoptosis proliferation Increased Cell Proliferation (PCNA, Ki67) compound->proliferation antioxidant->ros Scavenges anti_apoptosis->apoptosis Inhibits survival Enhanced Germ Cell Survival anti_apoptosis->survival spermatogenesis Improved Spermatogenesis proliferation->spermatogenesis survival->spermatogenesis

Application Notes and Protocols: Synthesis and Purification of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. This compound, a macamide identified from Lepidium meyenii (Maca), is a subject of interest in osteoporosis research. It has been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[1][2] The following sections detail the chemical synthesis via an amide coupling reaction, a comprehensive purification protocol using High-Performance Liquid Chromatography (HPLC), and a summary of key analytical data. Additionally, a diagram of the relevant signaling pathway and an experimental workflow are provided to support research and development activities.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Molecular Formula C₂₆H₃₉NO₂[3]
Molecular Weight 397.59 g/mol [3]
CAS Number 883715-23-9[4]
Appearance Colorless to light yellow liquid[5]
Purity (Post-HPLC) >95%[6]
Typical Synthesis Yield 70-90%[7]
Mass Spec Fragments Diagnostic ions at m/z 121 and 138

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the target compound from (9Z,12Z,15Z)-octadecatrienoic acid (α-linolenic acid) and 3-methoxybenzylamine (B130926) using a carbodiimide-mediated coupling reaction.

Materials:

  • (9Z,12Z,15Z)-octadecatrienoic acid (α-linolenic acid)

  • 3-methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (9Z,12Z,15Z)-octadecatrienoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane.

  • Activation of Carboxylic Acid: To the solution from step 1, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Addition of Amine: In a separate flask, dissolve 3-methoxybenzylamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane.

  • Coupling Reaction: Slowly add the amine solution from step 3 to the activated acid mixture from step 2. Let the reaction stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product is purified using a preparative reverse-phase HPLC system.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC with a UV detector

  • Column: C18, 5 µm, 100 Å, preparative scale (e.g., 250 x 21.2 mm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

  • Gradient: A suitable gradient from 60% B to 100% B over 30 minutes.

  • Flow Rate: 15-20 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Dependent on concentration and column capacity

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 70% Acetonitrile/Water). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purification: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the major peak with the expected retention time for the product.

  • Post-Purification: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be frozen and lyophilized to yield the purified this compound as an oil.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve α-linolenic acid in DCM s2 Add EDC and HOBt for activation s1->s2 s3 Add 3-methoxybenzylamine and DIPEA s2->s3 s4 Stir for 12-18 hours at RT s3->s4 w1 Dilute with DCM s4->w1 w2 Wash with HCl, NaHCO₃, Brine w1->w2 w3 Dry over MgSO₄ w2->w3 w4 Concentrate in vacuo w3->w4 p1 Dissolve crude product w4->p1 p2 Inject onto Preparative HPLC (C18) p1->p2 p3 Collect pure fractions p2->p3 p4 Lyophilize p3->p4 end end p4->end Pure Product (>95% Purity)

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathway

G cluster_pathway Canonical Wnt/β-catenin Signaling Pathway cluster_destruction Destruction Complex cluster_nucleus Nuclear Events cluster_compound Compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh activates LRP56 LRP5/6 LRP56->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Axin Axin APC APC BetaCatenin_P p-β-catenin BetaCatenin->BetaCatenin_P BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates Proteasome Proteasome BetaCatenin_P->Proteasome degradation Nucleus Nucleus TCFLEF TCF/LEF Gene Target Gene Transcription TCFLEF->Gene BetaCatenin_n->TCFLEF binds Compound N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Compound->GSK3b inhibits phosphorylation at Tyr216

Caption: Mechanism of action in the Wnt/β-catenin signaling pathway.

References

Troubleshooting & Optimization

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility in DMSO is reported to be at least 60 mg/mL[2] to 100 mg/mL.[1][3] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.

Q3: Is this compound soluble in aqueous solutions?

A3: No, the compound is considered insoluble in water.[4] For aqueous-based assays, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it in the aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically <0.5%).

Q4: In which other organic solvents is this compound soluble?

Q5: How should I store the stock solution?

A5: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and absorption of moisture. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[3]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationRemarks
In Vitro
DMSO100 mg/mL (251.52 mM)Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
DMSO60 mg/mL (150.91 mM)Sonication is recommended.[2]
WaterInsoluble[4]
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleQuantitative data not specified.
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.29 mM)Clear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.29 mM)Clear solution.[1]
10% DMSO, 90% Corn oil≥ 2.5 mg/mL (6.29 mM)Clear solution.[1][3]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when diluted in aqueous media.

  • Cause: The compound has low aqueous solubility and is "crashing out" as the concentration of the organic solvent is reduced.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

    • Optimize Co-solvent Concentration: If your experiment allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might maintain solubility. Always include a vehicle control with the same solvent concentration.

    • Use a Surfactant: For in vivo formulations, the inclusion of a surfactant like Tween-80 can help to maintain the compound in solution.[1][2]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

Issue 2: Difficulty dissolving the compound in DMSO at high concentrations.

  • Cause: The intended concentration may be approaching or exceeding the solubility limit. The quality of the DMSO may also be a factor.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator to aid dissolution.

    • Gentle Heating: Warm the solution in a water bath at a temperature that will not degrade the compound (e.g., 37°C).

    • Fresh Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic.[1]

    • Lower Concentration: Prepare a stock solution at a slightly lower, more manageable concentration.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 397.59 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 100 mM concentration.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle heating to 37°C can be applied if necessary.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.[5]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Wnt Wnt Compound->Wnt Activates Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Frizzled->LRP5/6 Recruits Dsh Dsh LRP5/6->Dsh Activates GSK3β GSK3β Dsh->GSK3β Inhibits β-catenin_destruction β-catenin (Degradation) GSK3β->β-catenin_destruction Promotes β-catenin_stable β-catenin (Stable) Axin Axin Axin->β-catenin_destruction APC APC APC->β-catenin_destruction β-catenin_nucleus β-catenin β-catenin_stable->β-catenin_nucleus Translocates TCF/LEF TCF/LEF β-catenin_nucleus->TCF/LEF Binds TargetGenes Target Gene Transcription TCF/LEF->TargetGenes Activates

Caption: Canonical Wnt/β-catenin signaling pathway activated by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Weigh Weigh Compound Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Dilute Dilute in Assay Medium Dissolve->Dilute Treat Treat Cells/System Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay Data Collect Data Assay->Data Analyze Analyze Results Data->Analyze

Caption: General experimental workflow for using this compound.

References

Technical Support Center: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the general chemical properties of related N-acylethanolamines (NAEs) and best practices for handling lipophilic, polyunsaturated compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in stock solution (e.g., DMSO) - Exceeded solubility limit.- Use of old or wet DMSO.[1]- Improper storage (e.g., temperature fluctuations).- Gently warm the solution to 37°C and sonicate to redissolve.- Prepare a fresh stock solution using new, anhydrous DMSO.[1]- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Inconsistent experimental results - Degradation of the compound in stock or working solutions.- Adsorption to plasticware.- Prepare fresh working solutions before each experiment.- Perform a stability check of the stock solution using an appropriate analytical method (e.g., HPLC).- Use low-adhesion microplates and pipette tips. Consider using glass or polypropylene (B1209903) labware.
Cloudiness or precipitation when diluting into aqueous buffer - Low aqueous solubility of the compound.[3]- Use a co-solvent system. For in vivo studies, formulations with PEG300 and Tween-80 have been reported.[1][2]- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with the experimental system.- Vigorously vortex the solution during dilution.
Loss of biological activity over time - Chemical degradation due to oxidation, hydrolysis, or photodecomposition.- Store stock solutions protected from light and at the recommended temperature (-20°C for powder, -80°C for solutions).[2][4]- Degas aqueous buffers to remove dissolved oxygen, especially for long-term experiments.- Avoid exposure of solutions to direct light. Use amber vials or wrap containers in foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions (e.g., 100 mg/mL).[1] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[5] For in vivo applications, a co-solvent system, for example, involving DMSO, PEG300, and Tween-80, is often necessary to maintain solubility in aqueous environments.[1][2]

Q2: How should I store stock and working solutions to ensure stability?

A2: For long-term stability, store the solid compound at -20°C, sealed and protected from moisture and light.[2][4] Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.[1][2] It is recommended to prepare fresh aqueous working solutions for each experiment.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure as a polyunsaturated N-acylethanolamine, the primary degradation pathways are likely:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 3-methoxybenzylamine (B130926) and (9Z,12Z,15Z)-octadecatrienoic acid.

  • Oxidation: The three double bonds in the octadecatrienoyl chain are prone to oxidation, which can be initiated by exposure to air (autoxidation), light, or certain metal ions. This can lead to the formation of hydroperoxides, epoxides, and other oxidized species.

Q4: Is this compound sensitive to light?

A4: Polyunsaturated compounds are often sensitive to light, which can promote oxidation. It is recommended to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: How can I check the stability of my compound in a specific buffer or medium?

A5: You can perform a stability study by incubating the compound in your buffer of choice over a time course. At each time point, take an aliquot and analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Data on Potential Degradation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to indicate potential sensitivities.

Condition Time % Recovery (Hypothetical) Potential Degradants
0.1 M HCl (aq)24 h85%Hydrolysis products
0.1 M NaOH (aq)24 h78%Hydrolysis products
3% H₂O₂ (aq)24 h65%Oxidized products
UV Light Exposure24 h90%Oxidized products, isomers
60°C in Solution24 h92%Hydrolysis and oxidized products

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a general procedure for assessing the stability of the compound in a chosen solvent or buffer.

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO)

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a C18 column and UV or MS detector

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase modification)

2. Preparation of Solutions:

  • Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µg/mL in the buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%) to maintain solubility and minimize solvent effects.

3. Incubation:

  • Aliquot the 100 µg/mL solution into several vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, take a sample and inject it into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 272 nm for the methoxybenzyl group) or MS.

    • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the t=0 time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh LRP5/6 LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Axin_APC Axin/APC Complex Axin_APC->GSK3b Degradation Proteasomal Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Gene_Transcription Osteogenic Gene Transcription TCF_LEF->Gene_Transcription Initiates

Caption: Wnt/β-catenin signaling pathway activated by the compound.

Experimental Workflow

Stability_Workflow prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solution (e.g., 100 µg/mL in Buffer) prep_stock->prep_working aliquot Aliquot into Vials for Time Points prep_working->aliquot incubate Incubate under Stress Conditions aliquot->incubate sample Sample at t=0, 2, 4, 8, 24h incubate->sample hplc Analyze by HPLC-UV/MS sample->hplc analyze Quantify Peak Area & Calculate % Remaining hplc->analyze report Generate Stability Report analyze->report

Caption: Workflow for assessing compound stability in solution.

References

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macamide isolated from Maca (Lepidium meyenii). Its primary reported mechanism of action is the induction of osteogenic differentiation in mesenchymal stem cells, leading to bone formation. This is achieved through the activation of the canonical Wnt/β-catenin signaling pathway. Mechanistically, the compound inhibits the phosphorylation of GSK-3β at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin, thereby activating the transcription of osteogenic genes.

Q2: Are there any known or potential off-target effects of this compound?

Furthermore, macamides have been associated with a range of other pharmacological activities, including anti-fatigue, anti-inflammatory, and neuroprotective effects, suggesting that their biological activity may not be limited to the Wnt/β-catenin pathway. It is important to consider these broader effects in your experimental design and interpretation of results.

Q3: What is the general safety and toxicity profile of this compound?

While specific toxicology studies on isolated this compound are limited, extracts of Lepidium meyenii (Maca), from which this compound is derived, have a good safety profile. Preclinical studies on Maca extracts have shown low toxicity. Both red and black maca extracts have been reported to be well-tolerated and safe in adult human subjects. It is important to note that these findings pertain to the whole extract and not necessarily to the isolated compound at high concentrations. Researchers should always perform their own dose-response and toxicity assessments for their specific experimental model.

Q4: My experimental results are inconsistent with the expected activation of the Wnt/β-catenin pathway. What could be the issue?

If you are observing unexpected results, consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Verify the purity and integrity of your this compound stock. Ensure that the compound is fully dissolved in the appropriate solvent at the working concentration, as poor solubility can lead to inaccurate dosing.

  • Cell Line and Model System Variability: The responsiveness of different cell lines or animal models to Wnt pathway activation can vary. Confirm that your chosen experimental system is known to have a functional and responsive Wnt/β-catenin pathway.

  • Dose and Time-Response: Perform a thorough dose-response and time-course experiment to identify the optimal concentration and duration of treatment for observing the desired effect in your specific system.

  • Potential Off-Target Effects: Consider the possibility that at the concentration used, the compound may be engaging other signaling pathways that could counteract or mask the effects on Wnt/β-catenin signaling. Refer to the known broader activities of macamides for potential alternative pathways to investigate.

  • Experimental Controls: Ensure that all appropriate positive and negative controls for Wnt/β-catenin pathway activation are included and are behaving as expected.

Summary of Known Pharmacological Effects of Macamides

Pharmacological EffectPotential Mechanism of ActionReferences
Osteogenesis Activation of canonical Wnt/β-catenin signaling
Neuroprotection Potential interaction with cannabinoid receptor 1 (CB1)
Anti-fatigue Modulation of energy metabolism and reduction of exercise-induced inflammatory responses
Anti-inflammatory Inhibition of pro-inflammatory cytokine production
Fertility Enhancement Reported for Maca extracts, specific mechanism for individual macamides is under investigation.

Experimental Protocols

Osteogenic Differentiation Assay using Mesenchymal Stem Cells (MSCs)

  • Cell Culture: Culture human or murine MSCs in a growth medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Induction of Differentiation: To induce osteogenic differentiation, switch the growth medium to an osteogenic induction medium (e.g., growth medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • Treatment: Treat the cells with varying concentrations of this compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle-only control group.

  • Alkaline Phosphatase (ALP) Staining: After 7-10 days of treatment, assess early osteogenic differentiation by staining for ALP activity.

  • Alizarin Red S Staining: After 14-21 days of treatment, assess matrix mineralization by staining with Alizarin Red S.

  • Gene Expression Analysis: At various time points, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).

  • Western Blot Analysis: To confirm the mechanism of action, lyse the cells after treatment and perform Western blotting to detect levels of total and phosphorylated GSK-3β, and total and nuclear β-catenin.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Receptor Wnt->Fz Binds Dvl Dishevelled (Dvl) Fz->Dvl Activates LRP LRP5/6 Co-receptor LRP->Dvl Axin Axin Dvl->Axin Inhibits DestructionComplex Destruction Complex APC APC GSK3b GSK-3β CK1 CK1 bCatenin β-catenin Proteasome Proteasome bCatenin->Proteasome Degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates DestructionComplex->bCatenin Phosphorylates for degradation MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide MBOC->GSK3b Inhibits phosphorylation TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Binds TargetGenes Osteogenic Target Genes TCF_LEF->TargetGenes Activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway activation by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results CheckCompound Verify Compound Integrity and Solubility Start->CheckCompound CheckSystem Validate Experimental System (Cell line, Model) CheckCompound->CheckSystem If compound is OK OptimizeDose Perform Dose-Response & Time-Course Study CheckSystem->OptimizeDose If system is validated ConsiderOffTarget Investigate Potential Off-Target Effects OptimizeDose->ConsiderOffTarget If results still unexpected ReviewLiterature Review Literature for Broader Macamide Activities ConsiderOffTarget->ReviewLiterature Yes Consult Consult with Technical Support or Collaborators ConsiderOffTarget->Consult No clear off-target hypothesis TestAlternativePathways Assay for Alternative Signaling Pathways ReviewLiterature->TestAlternativePathways TestAlternativePathways->Consult

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Optimizing N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) in cell culture experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBOC)?

A1: this compound is a macamide, a type of bioactive lipid, isolated from the Maca plant (Lepidium meyenii). It has been identified as a potent inducer of osteogenic differentiation in mesenchymal stem cells (MSCs), making it a compound of interest for osteoporosis research and bone tissue engineering.[1][2][3]

Q2: What is the mechanism of action of MBOC in cell culture?

A2: MBOC is known to activate the canonical Wnt/β-catenin signaling pathway. It promotes the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of genes involved in osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2) and Osterix.[1][3]

Q3: Which cell lines are suitable for experiments with MBOC?

A3: Based on current research, murine mesenchymal stem cell lines, such as C3H/10T1/2, are a suitable model for studying the osteogenic effects of MBOC.[1][2] Other primary MSCs or immortalized pre-osteoblastic cell lines may also be responsive.

Q4: How should I prepare and store MBOC for cell culture experiments?

A4: MBOC is a lipid-based compound and may have limited solubility in aqueous solutions. It is recommended to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common problems that may arise during the optimization of MBOC concentration in cell culture.

Q1: I am observing precipitation of the compound in my culture medium after adding the working solution. What should I do?

A1:

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is not exceeding the recommended limit (usually <0.1%). High solvent concentrations can cause the compound to precipitate out of solution.

  • Pre-warm the Medium: Before adding the MBOC working solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold solution to a warm medium can sometimes cause precipitation.

  • Vortexing: Gently vortex the diluted working solution before adding it to the culture medium to ensure it is well-dissolved.

  • Use of a Carrier Protein: For lipid-based compounds, using a carrier protein like bovine serum albumin (BSA) can enhance solubility and stability in culture media. You may need to optimize the MBOC:BSA molar ratio.

Q2: My cells are showing signs of toxicity (e.g., rounding up, detaching, low viability) even at low concentrations of MBOC. What could be the cause?

A2:

  • Solvent Toxicity: Prepare a vehicle control with the same final concentration of the organic solvent used to dissolve MBOC. This will help you determine if the observed toxicity is due to the compound or the solvent.

  • Compound Purity: Ensure the purity of your MBOC. Impurities from synthesis or degradation could be cytotoxic.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to MBOC or the solvent. Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the non-toxic concentration range for your specific cells.

  • Culture Conditions: Suboptimal culture conditions (e.g., high cell density, nutrient depletion) can make cells more susceptible to stress from external compounds. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q3: I am not observing the expected osteogenic differentiation in my cells after treatment with MBOC. What should I check?

A3:

  • Concentration and Treatment Duration: The concentration of MBOC and the duration of treatment are critical. You may need to perform a dose-response and time-course experiment to find the optimal conditions for your cell line.

  • Osteogenic Induction Medium: Ensure you are using a suitable osteogenic induction medium containing supplements like ascorbic acid and β-glycerophosphate, as these are often necessary for osteogenic differentiation.

  • Cell Confluency: Mesenchymal stem cells often require a high level of confluency to initiate efficient osteogenic differentiation.

  • Assay Sensitivity: Verify that your differentiation assays (e.g., ALP staining, Alizarin Red S staining, qPCR for osteogenic markers) are sensitive enough to detect changes. Include positive and negative controls in your experiments.

Q4: My experimental results are inconsistent between experiments. How can I improve reproducibility?

A4:

  • Standardize Protocols: Ensure all experimental steps, including cell seeding density, compound preparation, treatment duration, and assay procedures, are standardized and followed consistently.

  • Aliquot Reagents: Aliquot your MBOC stock solution and other critical reagents to avoid variability from repeated freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to changes in cell characteristics and responsiveness.

  • Control for Variability: Always include appropriate controls (untreated, vehicle control, positive control) in every experiment to account for inter-experimental variations.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments to optimize MBOC concentration.

Table 1: Effect of MBOC on Cell Viability (MTT Assay)

MBOC Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Vehicle Control)100%
X
Y
Z

Table 2: Effect of MBOC on Alkaline Phosphatase (ALP) Activity

MBOC Concentration (µM)ALP Activity (U/mg protein)Fold Change vs. Control
0 (Vehicle Control)1.0
X
Y
Z

Table 3: Effect of MBOC on Osteogenic Marker Gene Expression (qPCR)

GeneMBOC Concentration (µM)Relative Gene Expression (Fold Change)
Runx2 0 (Vehicle Control)1.0
X
Y
Z
Osterix 0 (Vehicle Control)1.0
X
Y
Z

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of MBOC on the chosen cell line.

  • Materials:

    • 96-well cell culture plates

    • C3H/10T1/2 cells (or other suitable cell line)

    • Complete culture medium

    • MBOC stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of MBOC in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium and add 100 µL of the prepared MBOC dilutions or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Alkaline Phosphatase (ALP) Activity Assay

  • Objective: To quantify an early marker of osteogenic differentiation.

  • Materials:

    • 24-well cell culture plates

    • C3H/10T1/2 cells

    • Osteogenic induction medium

    • MBOC stock solution

    • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

    • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

    • Stop solution (e.g., 3 M NaOH)

  • Procedure:

    • Seed cells in a 24-well plate and grow to confluence.

    • Replace the growth medium with osteogenic induction medium containing different concentrations of MBOC or vehicle control.

    • Culture for 3-7 days, changing the medium every 2-3 days.

    • Wash the cells with PBS and lyse them with lysis buffer.

    • Transfer the cell lysate to a new 96-well plate.

    • Add pNPP substrate solution and incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of each sample.

3. Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

  • Objective: To measure the expression of key osteogenic transcription factors.

  • Materials:

    • 6-well cell culture plates

    • C3H/10T1/2 cells

    • Osteogenic induction medium

    • MBOC stock solution

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for Runx2, Osterix, and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Treat cells with MBOC in osteogenic induction medium for the desired time (e.g., 7-14 days).

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the appropriate primers and master mix.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

4. Western Blot Analysis for Signaling Pathway Components

  • Objective: To detect changes in the protein levels of β-catenin and phosphorylated GSK-3β.

  • Materials:

    • 6-well cell culture plates

    • C3H/10T1/2 cells

    • MBOC stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Treat cells with MBOC for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Wnt Signaling Pathway MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Wnt_Pathway Wnt Signaling Pathway MBOC->Wnt_Pathway GSK3b GSK-3β Wnt_Pathway->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocation TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression (Runx2, Osterix) TCF_LEF->Gene_Expression

Caption: Wnt/β-catenin signaling pathway activated by MBOC.

Experimental Workflow Start Start: Cell Seeding Dose_Response Dose-Response Study (MTT Assay for Viability) Start->Dose_Response Optimal_Conc Determine Non-toxic Concentration Range Dose_Response->Optimal_Conc Osteo_Induction Osteogenic Induction with Optimal MBOC Concentrations Optimal_Conc->Osteo_Induction Early_Markers Assess Early Markers (ALP Activity - Day 3-7) Osteo_Induction->Early_Markers Late_Markers Assess Late Markers (qPCR for Runx2/Osterix - Day 7-14) Osteo_Induction->Late_Markers Pathway_Analysis Analyze Signaling Pathway (Western Blot for β-catenin/GSK-3β) Osteo_Induction->Pathway_Analysis End End: Data Analysis and Conclusion Early_Markers->End Late_Markers->End Pathway_Analysis->End

Caption: Workflow for optimizing MBOC concentration.

Troubleshooting Workflow Problem Problem Encountered Precipitation Compound Precipitation? Problem->Precipitation Check_Solvent Check Solvent Conc. Use Carrier Protein (BSA) Precipitation->Check_Solvent Yes Toxicity Cell Toxicity? Precipitation->Toxicity No Solution Solution Check_Solvent->Solution Vehicle_Control Run Vehicle Control Check Compound Purity Toxicity->Vehicle_Control Yes No_Effect No Osteogenic Effect? Toxicity->No_Effect No Vehicle_Control->Solution Optimize_Conditions Optimize Conc. & Duration Check Induction Medium No_Effect->Optimize_Conditions Yes Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Optimize_Conditions->Solution Standardize Standardize Protocols Use Low Passage Cells Inconsistent_Results->Standardize Yes Inconsistent_Results->Solution No Standardize->Solution

Caption: Troubleshooting common experimental issues.

References

Technical Support Center: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on overcoming potential bioavailability challenges.

Frequently Asked Questions (FAQs)

1. Solubility and Stock Solution Preparation

  • Q: I am having trouble dissolving this compound. What are the recommended solvents?

    A: this compound is a lipophilic compound with very low aqueous solubility (insoluble at 6.8e-4 g/L)[1]. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Solubility in DMSO is reported to be approximately 100 mg/mL (251.52 mM); however, ultrasonic assistance may be required[2]. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone[3]. For optimal results, use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility[2].

  • Q: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?

    A: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for highly lipophilic compounds. To mitigate this, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. It is also advisable to add the DMSO stock to the medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion. If precipitation persists, consider using a formulation that includes a non-ionic surfactant like Tween-80 or a solubilizing agent such as PEG300[2][4].

2. In Vivo Formulation and Administration

  • Q: What are suitable vehicle formulations for in vivo animal studies?

    A: Due to its poor water solubility, direct administration of this compound in a simple aqueous vehicle is not feasible. A common strategy for lipophilic compounds is to use a co-solvent system or a lipid-based formulation. One suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a concentration of up to 2 mg/mL with sonication[4]. Another option is a suspension in corn oil, with a small amount of DMSO (e.g., 10%) to aid initial dissolution[2].

  • Q: I am observing poor oral bioavailability in my animal model. What are the potential reasons and how can I improve it?

    A: Poor oral bioavailability for a lipophilic compound like this (LogP ≈ 7.44) is expected and can be attributed to several factors including low aqueous solubility, poor dissolution in the gastrointestinal tract, and potential first-pass metabolism[1][5]. To enhance oral bioavailability, consider the following formulation strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubilization and absorption[6][7].

    • Micronization: Reducing the particle size of the compound can increase the surface area for dissolution[6].

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate[6].

3. In Vitro Permeability and Absorption

  • Q: How can I assess the intestinal permeability of this compound in the lab?

    A: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption[8][9][10]. This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the intestinal epithelial barrier[8]. By measuring the transport of the compound from the apical (AP) to the basolateral (BL) side of the monolayer, an apparent permeability coefficient (Papp) can be calculated to classify its absorption potential[8].

  • Q: What range of Papp values from a Caco-2 assay would be considered low, moderate, or high permeability?

    A: Generally, the following classification is used for Papp values in the AP to BL direction[8]:

    • Low Permeability: < 1 x 10⁻⁶ cm/s (corresponds to 0-20% human absorption)

    • Moderate Permeability: 1-10 x 10⁻⁶ cm/s (corresponds to 20-70% human absorption)

    • High Permeability: > 10 x 10⁻⁶ cm/s (corresponds to 70-100% human absorption)

Data Summary Tables

Table 1: Solubility of this compound

SolventReported SolubilityConcentration (mM)Notes
DMSO~100 mg/mL~251.52 mMUltrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended[2].
WaterInsoluble (6.8E-4 g/L)-Data at 25°C[1].
ChloroformSoluble-[3]
DichloromethaneSoluble-[3]
Ethyl AcetateSoluble-[3]
AcetoneSoluble-[3]

Table 2: Example In Vivo Formulations

Formulation CompositionAchievable ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mLOral/Parenteral[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral/Parenteral[2]

Experimental Protocols

Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) to indicate monolayer integrity.

    • Optionally, perform a Lucifer Yellow permeability assay as a marker for paracellular transport. A low Papp for Lucifer Yellow confirms tight junction integrity.

  • Permeability Experiment (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of this compound in HBSS (typically with a low percentage of DMSO, <1%).

    • Add the dosing solution to the apical (AP) chamber of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the AP chamber.

  • Sample Analysis and Papp Calculation:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis compound Compound Stock (in DMSO) formulation In Vivo Formulation (e.g., SEDDS) compound->formulation solubility Solubility Assay compound->solubility permeability Caco-2 Permeability (Papp Measurement) compound->permeability metabolism Metabolic Stability (Microsomes/Hepatocytes) compound->metabolism dosing Animal Dosing (Oral Gavage) formulation->dosing caco2_prep Caco-2 Cell Culture (21-25 days) caco2_prep->permeability pk_study Pharmacokinetic Study (Blood Sampling) dosing->pk_study analysis LC-MS/MS Analysis pk_study->analysis pk_params Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_params bioavailability Determine Oral Bioavailability pk_params->bioavailability

Caption: Experimental workflow for assessing the bioavailability of this compound.

wnt_signaling_pathway cluster_nucleus Inside Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide GSK3b GSK-3β MBOC->GSK3b Inhibits (pY216) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation BetaCatenin->Nucleus Translocates BetaCatenin_nuc β-catenin DestructionComplex Destruction Complex TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (Osteogenesis) TCF_LEF->GeneTranscription Activates BetaCatenin_nuc->TCF_LEF Binds

Caption: Proposed Wnt/β-catenin signaling pathway activated by the target compound to promote bone formation[2][11].

References

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide interference with common assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Compound Information

This compound, also referred to as MBOC, is a macamide isolated from Lepidium meyenii (Maca).[1][2][3] It is a lipophilic molecule with known biological activities, including the activation of the canonical Wnt/β-catenin signaling pathway and inhibition of fatty acid amide hydrolase (FAAH).[1][2][4][5]

PropertyValueReference
Synonyms MBOC, N-(3-Methoxybenzyl)-α-linolenamide[2][6]
CAS Number 883715-23-9[3][7]
Molecular Formula C26H39NO2[8]
Molecular Weight 397.6 g/mol [8]
Appearance Colorless to light yellow liquid[9]
LogP 7.44[9]
Solubility DMSO: ~100 mg/mL (~251.52 mM)[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is known to have two primary biological activities. Firstly, it induces osteogenic differentiation of mesenchymal stem cells by activating the canonical Wnt/β-catenin signaling pathway.[1][2] It achieves this by inhibiting the phosphorylation of GSK-3β at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin.[2] Secondly, this compound and other macamides are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[4][5]

Q2: I am observing unexpected results in my cell-based assay. Could the compound be interfering with the assay itself?

A2: While direct interference with assay components is possible, it is crucial to first consider if the observed effects are a result of the compound's known biological activities. For example, in assays measuring cell proliferation, observed changes could be due to the activation of the Wnt/β-catenin pathway, which is involved in cell fate decisions.[2] However, as a lipophilic molecule, this compound can also cause artifacts. Potential interferences are discussed in the troubleshooting section below.

Q3: How should I prepare and handle this compound for my experiments?

A3: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. It is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[9] When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure rapid mixing to prevent precipitation. It is also advisable to include a vehicle control (medium with the same concentration of DMSO) in all experiments. For long-term storage, the compound should be stored at -20°C.[9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

This issue can arise from the poor solubility and potential aggregation of the lipophilic compound in aqueous media.

Possible Cause Recommended Solution
Compound Precipitation - Prepare fresh dilutions from the stock solution for each experiment.- Vortex the final dilution immediately before adding to the assay plate.- Consider the use of a carrier protein, such as bovine serum albumin (BSA), in the assay medium to improve solubility.
Non-specific Binding - The compound may bind to plasticware, leading to a lower effective concentration. Use low-binding microplates and pipette tips.- Pre-incubating plates with a blocking agent like BSA may reduce non-specific binding.
Cellular Toxicity - High concentrations of the compound or the solvent (e.g., DMSO) may induce cytotoxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration range.- Always include a vehicle control to assess the effect of the solvent on cell viability.
Issue 2: Suspected interference with colorimetric or fluorometric assays.

Lipophilic compounds can interfere with optical measurements through light scattering or quenching.

Possible Cause Recommended Solution
Light Scattering - Visually inspect the assay wells for turbidity or precipitation. If present, refer to the solubility troubleshooting steps.- Centrifuge the assay plate before reading to pellet any precipitate.- Include a "compound only" control (without cells or other assay reagents) to measure any background absorbance or fluorescence from the compound itself.
Fluorescence Quenching - If using a fluorescence-based assay, run a control experiment with the fluorophore and the compound to check for quenching effects.
Chemical Reactivity - The compound may directly react with assay reagents (e.g., MTT, AlamarBlue). Test this by incubating the compound with the reagent in a cell-free system.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Dosing Mammalian Cells
  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in cell culture medium. It is critical to add the stock solution to the medium with vigorous vortexing to ensure dispersion and minimize precipitation.

  • Dosing: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Controls: Always include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO) and an "untreated control" (cells in medium alone).

Protocol 2: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is based on commercially available kits that measure the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.[10]

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.

  • Assay Reaction: In a 96-well white plate, add the cell lysate, FAAH assay buffer, and the FAAH substrate.

  • Inhibitor Addition: To test the inhibitory effect of this compound, pre-incubate the lysate with various concentrations of the compound before adding the substrate. Include a known FAAH inhibitor as a positive control.

  • Kinetic Measurement: Immediately measure the fluorescence in a microplate reader at Ex/Em = 360/465 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Compare the rates in the presence and absence of the inhibitor to determine the IC50 value.

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5_6 MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide GSK3b GSK-3β MBOC->GSK3b inhibits Wnt Wnt Wnt->Frizzled binds Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC APC Axin Axin CK1 CK1 Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory point of action for MBOC.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_Solubility Is the compound fully dissolved in the assay medium? Start->Check_Solubility Improve_Solubility Improve Dissolution: - Use carrier protein (BSA) - Vortex before use - Prepare fresh dilutions Check_Solubility->Improve_Solubility No Check_Controls Are vehicle and compound-only controls included and normal? Check_Solubility->Check_Controls Yes Problem_Solved Re-run experiment with improved protocol Improve_Solubility->Problem_Solved Assess_Bioactivity Is the observed effect consistent with known bioactivity (e.g., Wnt activation)? Check_Controls->Assess_Bioactivity Yes Investigate_Artifact Investigate Assay Artifact: - Check for light scattering - Test for fluorescence quenching - Run cell-free controls Check_Controls->Investigate_Artifact No Assess_Bioactivity->Investigate_Artifact No Valid_Result Result is likely due to biological activity Assess_Bioactivity->Valid_Result Yes Investigate_Artifact->Problem_Solved

References

Technical Support Center: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) in their experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research in areas such as osteogenic differentiation and Wnt/β-catenin signaling.

Frequently Asked Questions (FAQs)

1. What is this compound (MBOC) and what is its primary biological activity?

This compound is a macamide isolated from the plant Lepidium meyenii (Maca).[1][2][3] Its primary reported biological activity is the induction of osteogenic differentiation in mesenchymal stem cells.[1][2][3][4] This is achieved through the activation of the canonical Wnt/β-catenin signaling pathway, making it a compound of interest for osteoporosis research.[1][2][3][4]

2. What is the mechanism of action of MBOC?

MBOC activates the canonical Wnt/β-catenin signaling pathway.[2] Mechanistically, it has been shown to inhibit the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at the Tyr216 residue.[2] This inhibition leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of genes involved in osteogenesis.[2]

3. How should I store and handle MBOC?

For long-term storage, MBOC should be kept at -20°C in a sealed container, protected from moisture and light.[1][5] When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][5] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

4. What are the recommended solvents and concentrations for MBOC?

For in vitro studies, MBOC is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable with the help of ultrasonication.[1][5] It is important to use newly opened, hygroscopic DMSO for the best solubility.[1][6] For in vivo formulations, several solvent systems can be used to achieve a clear solution.[1][4][5]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with MBOC.

In Vitro Experiments

Issue 1: Poor Solubility or Precipitation of MBOC in Culture Medium

  • Potential Cause: MBOC has low aqueous solubility. Direct dilution of a highly concentrated DMSO stock into an aqueous culture medium can cause the compound to precipitate.

  • Recommended Solution:

    • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or less in your cell culture medium to minimize solvent toxicity and improve solubility.

    • Serial dilutions: Prepare intermediate dilutions of your MBOC stock in culture medium rather than adding a small volume of high-concentration stock directly to your final culture volume.

    • Pre-warming the medium: Gently warming the culture medium to 37°C before adding the MBOC solution can sometimes help with solubility.

    • Sonication: If precipitation occurs during the preparation of the stock solution in DMSO, brief sonication can aid dissolution.[1][4]

Issue 2: Inconsistent or No Induction of Osteogenic Markers (e.g., Alkaline Phosphatase, Alizarin Red Staining)

  • Potential Cause 1: Suboptimal Cell Density: The initial seeding density of mesenchymal stem cells can significantly impact their differentiation potential.

    • Recommended Solution: Optimize the cell seeding density for your specific cell type and plate format. A common starting point is 1 x 10⁴ to 5 x 10⁴ cells/cm².

  • Potential Cause 2: Inactive MBOC: Improper storage or handling may have led to the degradation of the compound.

    • Recommended Solution: Ensure that MBOC has been stored correctly at -20°C and protected from light and moisture.[1][5] Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Potential Cause 3: Issues with the Differentiation Medium: The composition of the osteogenic induction medium is critical.

    • Recommended Solution: Verify the concentrations of all components in your osteogenic induction medium (e.g., ascorbic acid, β-glycerophosphate, dexamethasone). Ensure these reagents are fresh and properly stored.

  • Potential Cause 4: Insufficient Incubation Time: The induction of osteogenic markers is time-dependent.

    • Recommended Solution: For alkaline phosphatase (ALP) activity, assess at earlier time points (e.g., 3, 7, and 14 days). For mineralization (Alizarin Red staining), longer incubation periods (e.g., 14, 21, and 28 days) are typically required.

Issue 3: High Background in Alizarin Red Staining

  • Potential Cause: Non-specific binding of the Alizarin Red S dye.

  • Recommended Solution:

    • Thorough washing: After staining, wash the cells multiple times with deionized water or PBS until the washing solution is clear.[1]

    • pH of staining solution: Ensure the pH of the Alizarin Red S solution is between 4.1 and 4.3.[2]

    • Fixation: Proper fixation with 4% paraformaldehyde or 10% buffered formalin is crucial before staining.[1][2]

In Vivo Experiments

Issue 1: Animal Toxicity or Adverse Effects

  • Potential Cause 1: High Dose of MBOC: The administered dose may be above the maximum tolerated dose.

    • Recommended Solution: Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. Start with a lower dose and escalate gradually while monitoring the animals for any adverse effects.

  • Potential Cause 2: Vehicle Toxicity: The solvent system used for injection may be causing adverse effects.

    • Recommended Solution: Include a vehicle-only control group in your experiment to distinguish between the effects of MBOC and the delivery vehicle. Ensure the components of your vehicle (e.g., DMSO, PEG300, Tween-80) are at concentrations that are well-tolerated by the animal model.

Issue 2: Lack of Efficacy in the Animal Model

  • Potential Cause 1: Insufficient Bioavailability: The route of administration and formulation may not be optimal for achieving therapeutic concentrations at the target site.

    • Recommended Solution: Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, intravenous) in addition to oral gavage. The formulation of the drug is also critical; ensure a clear solution is achieved before administration.[1][4][5]

  • Potential Cause 2: Inadequate Dosing Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic level of the compound.

    • Recommended Solution: While specific pharmacokinetic data for MBOC is not widely available, consider the half-life of similar compounds when designing your dosing schedule. If possible, conduct pilot pharmacokinetic studies to determine the optimal dosing interval.

  • Potential Cause 3: Insufficient Treatment Duration: The duration of the study may be too short to observe significant effects on bone parameters.

    • Recommended Solution: In a study using an ovariectomized (OVX) mouse model, a one-month treatment period was sufficient to observe significant effects on bone formation.[2] Ensure your study duration is adequately powered to detect changes in your chosen endpoints.

Quantitative Data

Table 1: Solubility and In Vivo Formulations for MBOC

Solvent SystemSolubilityNotes
In Vitro
DMSO100 mg/mL (251.52 mM)Ultrasonic assistance is recommended. Use newly opened, hygroscopic DMSO for best results.[1][6]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.29 mM)Prepare by adding each solvent sequentially.[1][5] A clear solution should be obtained.[1][4][5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.29 mM)SBE-β-CD can improve the solubility of hydrophobic compounds.[1][5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.29 mM)A suitable formulation for oral administration.[1][5]

Experimental Protocols

Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol is adapted for the use of MBOC with C3H/10T1/2 mesenchymal stem cells.[2]

  • Cell Seeding: Seed C3H/10T1/2 cells in a multi-well plate at a density of 2 x 10⁴ cells/cm² in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin). Allow cells to adhere for 24 hours.

  • Induction of Differentiation: Replace the growth medium with osteogenic induction medium (complete growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • MBOC Treatment: Add MBOC to the osteogenic induction medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Medium Change: Replace the medium with fresh osteogenic induction medium containing MBOC or vehicle every 2-3 days.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: At days 3, 7, and 14, lyse the cells and perform an ALP activity assay using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP). Normalize the ALP activity to the total protein content in each well.

    • Mineralization (Alizarin Red Staining): At days 14 and 21, fix the cells with 4% paraformaldehyde for 15 minutes. Stain with 2% Alizarin Red S (pH 4.2) for 20 minutes. Wash thoroughly with deionized water to remove non-specific staining. Visualize and quantify the calcium deposits.

Protocol 2: Western Blot for β-catenin and Phospho-GSK-3β
  • Cell Lysis: After treatment with MBOC for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phospho-GSK-3β (Tyr216), total GSK-3β, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Frizzled Frizzled Receptor MBOC->Frizzled Activates Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Ub Ubiquitin beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome Ub->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Osteogenic Target Genes TCF_LEF->Target_Genes Activates Transcription

Caption: Canonical Wnt/β-catenin signaling pathway activated by MBOC.

Experimental_Workflow cluster_invitro In Vitro Osteogenesis Assay cluster_invivo In Vivo Osteoporosis Model start_invitro Seed Mesenchymal Stem Cells induce Add Osteogenic Induction Medium + MBOC (or Vehicle) start_invitro->induce culture Culture for 3-21 days (change medium every 2-3 days) induce->culture assess Assess Osteogenic Markers culture->assess alp Alkaline Phosphatase (ALP) Assay assess->alp alizarin Alizarin Red Staining (Mineralization) assess->alizarin western Western Blot (β-catenin, p-GSK-3β) assess->western start_invivo Ovariectomized (OVX) Mouse Model treat Administer MBOC or Vehicle (e.g., daily for 1 month) start_invivo->treat end_study End of Study treat->end_study micro_ct Micro-CT Analysis of Femur (Bone Parameters) end_study->micro_ct serum Serum Analysis (Osteocalcin) end_study->serum

Caption: Experimental workflow for MBOC studies.

References

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

This guide provides comprehensive information on the long-term storage, handling, and stability assessment of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The optimal storage conditions depend on whether the compound is in its pure form or dissolved in a solvent. It is crucial to store the compound sealed, away from moisture and light.[1]

Data Presentation: Recommended Long-Term Storage Conditions

FormStorage TemperatureDurationContainerSpecial Instructions
Pure (Solid/Neat) -20°CUp to 3 years[2]Glass vial with Teflon-lined capAllow the container to reach room temperature before opening to prevent condensation.[1]
In Solvent (e.g., DMSO) -80°CUp to 1 year[2]Glass vial with Teflon-lined capAliquot into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 month[1][4]Glass vial with Teflon-lined capUse freshly opened, anhydrous solvent for preparing solutions.[1]

Q2: Why is it not recommended to store the pure, unsaturated compound as a powder for extended periods?

A2: this compound contains multiple double bonds in its fatty acid chain, making it an unsaturated lipid.[1] Unsaturated lipids in powder form are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can lead to hydrolysis of the amide bond and oxidation of the double bonds, degrading the compound.[1] Therefore, it is best practice to dissolve the compound in a suitable anhydrous organic solvent for long-term storage.[1]

Q3: What are the initial signs of degradation I should look for?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning) of the pure compound or its solution. For unsaturated lipids, the development of a rancid or off-odor can also indicate oxidative degradation.[5] For confirmation, analytical techniques such as HPLC should be used to check for the appearance of new impurity peaks or a decrease in the main peak area of the compound.

Q4: How many freeze-thaw cycles are permissible for a stock solution?

A4: While there is no definitive number, it is strongly recommended to minimize freeze-thaw cycles as they can accelerate degradation.[3] The best practice is to aliquot the stock solution into single-use volumes upon preparation.[3] This ensures that the bulk of the stock solution remains at a constant low temperature until needed.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitation observed in the stock solution upon thawing. 1. The compound's solubility limit was exceeded at low temperatures. 2. The solvent has absorbed moisture, reducing solubility. 3. The compound has degraded into less soluble products.1. Gently warm the vial to 37°C and sonicate to redissolve the compound.[2][3] 2. If precipitation persists, the solution may be supersaturated. Consider preparing a more dilute stock solution. 3. Use freshly opened, anhydrous DMSO for solution preparation, as hygroscopic DMSO can significantly impact solubility.[1][4] 4. Verify the compound's integrity using an analytical method like HPLC.
The compound appears discolored or has an unusual odor. 1. Oxidation of the polyunsaturated fatty acid chain. 2. Hydrolysis of the amide bond. 3. Contamination.1. Discard the vial if significant discoloration or a strong rancid odor is present. 2. Protect the compound from light and oxygen by storing it under an inert gas (e.g., argon or nitrogen) in amber glass vials.[1] 3. Check the purity of the compound using the recommended HPLC method.
Inconsistent experimental results or loss of biological activity. 1. Degradation of the compound due to improper storage or handling. 2. Repeated freeze-thaw cycles of the stock solution. 3. Contamination from storage containers (e.g., plastics).1. Prepare fresh stock solutions from a new vial of the pure compound. 2. Ensure aliquots are used for each experiment to avoid freeze-thaw cycles.[3] 3. Always store stock solutions in glass containers with Teflon-lined caps; never use plastic containers for organic solutions.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a stability-indicating HPLC-UV method to assess the purity of this compound and detect degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways and validating the stability-indicating nature of the HPLC method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the stability-indicating HPLC-UV method described above. An undegraded sample should be analyzed as a control.

Visualizations

Storage_Workflow cluster_receiving Receiving and Initial Handling cluster_storage_prep Storage Preparation cluster_long_term Long-Term Storage cluster_usage Experimental Use receive Receive Compound Shipment check_temp Check Temperature on Arrival receive->check_temp is_powder Is it a powder/solid? check_temp->is_powder dissolve Dissolve in Anhydrous DMSO or Ethanol is_powder->dissolve Yes store_powder Store at -20°C (Short-term only) is_powder->store_powder No (Solution) aliquot Aliquot into Single-Use Glass Vials dissolve->aliquot store_solution_80 Store at -80°C (≤ 1 year) aliquot->store_solution_80 store_solution_20 Store at -20°C (≤ 1 month) aliquot->store_solution_20 thaw Thaw Single Aliquot store_solution_80->thaw store_solution_20->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Workflow for handling and storage of this compound.

Signaling_Pathway MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide Wnt Wnt Signaling Pathway MBOC->Wnt Activates GSK3B GSK-3β Phosphorylation (Tyr216) Wnt->GSK3B Inhibits BetaCatenin β-catenin Expression GSK3B->BetaCatenin Maintains Differentiation Mesenchymal Stem Cell Osteogenic Differentiation BetaCatenin->Differentiation Induces BoneFormation Bone Formation Differentiation->BoneFormation Leads to

References

N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the batch-to-batch variability of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive lipid, specifically a macamide, that was first isolated from the Maca plant (Lepidium meyenii Walp.).[1][2] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway.[1][3] By stimulating this pathway, the compound promotes the osteogenic differentiation of mesenchymal stem cells, leading to bone formation.[2][3] This makes it a compound of interest for osteoporosis research.[1][2][3]

Q2: My experimental results are inconsistent between different batches of the compound. What are the likely causes?

Batch-to-batch variability is a known challenge in research, especially with complex bioactive lipids.[4][5] Several factors can contribute to inconsistent results:

  • Purity Levels: Minor variations in the final purity percentage can alter the effective concentration of the active compound.

  • Impurity Profiles: Different synthesis or purification runs may result in slightly different types or levels of impurities, which could have off-target effects or interfere with the primary compound's activity.[6]

  • Degradation: As a polyunsaturated lipid amide, the compound may be susceptible to oxidation or hydrolysis if not stored or handled correctly. Improper storage can lead to a decrease in potency over time.[7]

  • Solvent and Solubility Issues: The compound is highly soluble in DMSO, but requires ultrasonic assistance.[1] Since DMSO is hygroscopic, using an old or improperly stored bottle can significantly impact the compound's solubility and stability in stock solutions.[1]

  • Physical Form: Variations in crystallinity or amorphous state between batches can affect the rate and extent of solubilization.

Q3: How can I verify the purity, concentration, and identity of a new batch?

A multi-technique approach is recommended to ensure the quality of a new batch:[6]

  • High-Performance Liquid Chromatography (HPLC): Use HPLC with a suitable standard to confirm the purity of the compound. The result should match the specifications provided by the supplier (typically >98%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the compound's identity by matching its mass-to-charge ratio with the theoretical value (Molecular Weight: 397.59 g/mol ).[8] LC-MS can also help identify and compare impurity profiles between batches.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unequivocally confirming the chemical structure of the molecule, ensuring it matches the expected isomeric form ((9Z,12Z,15Z)).[6]

Q4: What are the recommended storage and handling procedures for this compound?

To minimize degradation and ensure consistency, adhere to the following procedures:

  • Long-Term Storage: The compound should be stored at -20°C in a sealed container, protected from moisture and light.[2]

  • Stock Solution Preparation: For in vitro studies, prepare a high-concentration stock solution in newly opened, anhydrous DMSO.[1] Use of an ultrasonic bath is recommended to ensure complete dissolution.[1]

  • Stock Solution Storage: Once prepared, aliquot the stock solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles and store at -80°C.[1]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, specific formulation protocols involving solvents like PEG300 and Tween-80 may be required.[1]

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity in Cell-Based Assays

If you observe a significant difference in potency or efficacy between batches in your biological assays, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Inconsistent Bioactivity start Start: Inconsistent Bioassay Results check_compound Step 1: Verify Compound Integrity - Re-test purity via HPLC - Confirm identity via LC-MS - Check for degradation start->check_compound compound_ok Is Compound Integrity Confirmed? check_compound->compound_ok check_assay Step 2: Evaluate Assay Parameters - Check cell passage number - Verify reagent quality (serum, media) - Calibrate equipment (plate readers, etc.) compound_ok->check_assay Yes issue_compound Root Cause: Compound Variability (Purity, Degradation) compound_ok->issue_compound No assay_ok Are Assay Parameters Consistent? check_assay->assay_ok check_protocol Step 3: Review Experimental Protocol - Ensure consistent solubilization - Verify final compound concentration - Check incubation times & conditions assay_ok->check_protocol Yes issue_assay Root Cause: Assay System Drift (Cells, Reagents) assay_ok->issue_assay No issue_protocol Root Cause: Protocol Execution Error check_protocol->issue_protocol G cluster_1 QC Experimental Workflow prep Sample Preparation (1 mg/mL Stock in ACN) dilute Dilution to 10 µg/mL prep->dilute inject Inject 10 µL into HPLC-MS System dilute->inject separate Reverse-Phase Separation (C18) inject->separate detect UV (Purity) & MS (Identity) separate->detect analyze Data Analysis (% Area, Mass Match) detect->analyze result Pass/Fail Decision analyze->result

References

Validation & Comparative

A Comparative Guide to Macamides in Osteogenesis: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide vs. Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the osteogenic potential of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) and other notable macamides, supported by available experimental data. The information is intended to assist researchers in evaluating these compounds for applications in bone regeneration and osteoporosis treatment.

Introduction to Macamides and Osteogenesis

Macamides are a class of bioactive lipid compounds found in the maca plant (Lepidium meyenii). Emerging research has highlighted their therapeutic potential in various fields, including bone health. Osteogenesis, the process of new bone formation, is a complex cascade involving the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for synthesizing and mineralizing the bone matrix. Several macamides have been investigated for their ability to promote these osteogenic processes, with MBOC and N-benzyl-palmitamide being two of the most studied.

This guide focuses on the available quantitative data for these two macamides to facilitate a comparative understanding of their efficacy and mechanisms of action in promoting bone formation.

Quantitative Data on Osteogenic Performance

The following tables summarize the reported quantitative effects of MBOC and N-benzyl-palmitamide on various parameters of osteogenesis. It is crucial to note that the data for each compound are derived from separate studies and, therefore, should not be directly compared as absolute values. Instead, they provide insights into the individual osteogenic capacity of each macamide under the specific experimental conditions of the respective studies.

Table 1: In Vitro Osteogenic Effects of this compound (MBOC) in C3H/10T1/2 Mesenchymal Stem Cells [1]

ParameterTreatment GroupFold Change vs. Control
Gene Expression
Runt-related transcription factor 2 (RUNX2)MBOCIncreased
OsterixMBOCIncreased
Alkaline Phosphatase (ALP)MBOCIncreased
Protein Expression
RUNX2MBOCIncreased
OsterixMBOCIncreased
Alkaline Phosphatase (ALP)MBOCIncreased

Table 2: In Vivo Osteogenic Effects of this compound (MBOC) in Ovariectomized (OVX) Mice [1]

Bone Parameter (Distal Femoral Metaphysis)OVX + VehicleOVX + MBOC
Bone Volume/Tissue Volume (BV/TV)DecreasedSignificantly Increased
Trabecular Thickness (Tb.Th)DecreasedSignificantly Increased
Trabecular Number (Tb.N)DecreasedSignificantly Increased
Trabecular Separation (Tb.Sp)IncreasedSignificantly Decreased
Serum Markers
Osteocalcin (B1147995)DecreasedIncreased
Runt-related transcription factor 2 (RUNX2)DecreasedIncreased

Table 3: In Vitro Osteogenic Effects of N-benzyl-palmitamide in MC3T3-E1 Osteoblast-like Cells [2][3]

ParameterTreatment GroupEffect
Cell Proliferation N-benzyl-palmitamidePromoted
Cell Differentiation N-benzyl-palmitamidePromoted
Extracellular Matrix Mineralization N-benzyl-palmitamideIncreased
Gene Expression
Bone Morphogenetic Protein-2 (BMP-2)N-benzyl-palmitamideEnhanced
Core binding factor alpha 1 (Cbfa1/RUNX2)N-benzyl-palmitamideEnhanced
Type 1 CollagenN-benzyl-palmitamideEnhanced
Alkaline Phosphatase (ALP)N-benzyl-palmitamideEnhanced
Estrogen Receptor α (ERα)N-benzyl-palmitamideIncreased
Estrogen Receptor β (ERβ)N-benzyl-palmitamideIncreased

Signaling Pathways in Macamide-Induced Osteogenesis

The pro-osteogenic effects of MBOC and N-benzyl-palmitamide are mediated through distinct signaling pathways.

This compound (MBOC) primarily acts through the canonical Wnt/β-catenin signaling pathway [1]. MBOC inhibits the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to upregulate the expression of key osteogenic genes like RUNX2 and Osterix.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled GSK3b GSK-3β FZD->GSK3b inhibits LRP5_6 LRP5/6 MBOC MBOC MBOC->GSK3b inhibits phosphorylation b_catenin β-catenin GSK3b->b_catenin phosphorylates for degradation Degradation Degradation Complex b_catenin->Degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc translocation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression (RUNX2, Osterix) TCF_LEF->Osteogenic_Genes activates

MBOC activates the Wnt/β-catenin pathway.

N-benzyl-palmitamide is suggested to exert its effects through the estrogen receptor (ER) pathway [2][3]. It has been shown to increase the expression of both ERα and ERβ. Estrogen signaling is a known regulator of bone homeostasis, and its activation can promote osteoblast proliferation and differentiation.

Estrogen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP N-benzyl-palmitamide ER Estrogen Receptor (ERα / ERβ) NBP->ER NBP_ER_complex NBP-ER Complex ER->NBP_ER_complex ERE Estrogen Response Element (ERE) NBP_ER_complex->ERE binds to Osteogenic_Genes Osteogenic Gene Expression (BMP-2, RUNX2, etc.) ERE->Osteogenic_Genes activates

N-benzyl-palmitamide acts via the estrogen receptor pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

In Vitro Osteogenic Differentiation Assay

This protocol outlines the general procedure for inducing and assessing osteogenic differentiation of mesenchymal stem cells or pre-osteoblastic cell lines.

Osteogenesis_Workflow cluster_culture Cell Culture & Induction cluster_analysis Analysis start Seed Cells (e.g., C3H/10T1/2 or MC3T3-E1) culture Culture to Confluence start->culture induction Induce with Osteogenic Medium (+ Macamide or Vehicle) culture->induction alp_stain Alkaline Phosphatase (ALP) Staining & Activity Assay induction->alp_stain alizarin_stain Alizarin Red S Staining (Mineralization) induction->alizarin_stain q_pcr qRT-PCR for Osteogenic Markers (RUNX2, Osterix, ALP) induction->q_pcr

General workflow for in vitro osteogenesis experiments.

1. Cell Culture and Osteogenic Induction:

  • Cell Lines: C3H/10T1/2 mouse mesenchymal stem cells or MC3T3-E1 mouse pre-osteoblastic cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Osteogenic Induction Medium: Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

  • Procedure:

    • Seed cells in multi-well plates and culture until they reach 80-90% confluency.

    • Replace the culture medium with osteogenic induction medium containing the desired concentration of the macamide or vehicle control.

    • Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).

2. Alkaline Phosphatase (ALP) Activity Assay:

  • Principle: ALP is an early marker of osteoblast differentiation. Its activity is measured by the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which is colorimetric.

  • Procedure:

    • After the desired induction period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Incubate the cell lysate with a pNPP solution.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate.

3. Alizarin Red S Staining for Mineralization:

  • Principle: Alizarin Red S stains calcium deposits, which are indicative of late-stage osteoblast differentiation and matrix mineralization.

  • Procedure:

    • After 14-21 days of induction, wash the cells with PBS and fix with 4% paraformaldehyde.

    • Wash the fixed cells with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

    • Wash extensively with deionized water to remove excess stain.

    • Visualize and photograph the stained mineralized nodules.

    • For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

4. Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression:

  • Principle: Measures the mRNA expression levels of key osteogenic transcription factors and markers.

  • Procedure:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for target genes (e.g., RUNX2, Osterix, ALP, Collagen I) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

1. Animal Model:

  • Female C57BL/6J mice (8-10 weeks old) are commonly used.

  • Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham operation is performed on the control group.

2. Treatment:

  • Following a recovery period after surgery, mice are orally administered with the macamide or vehicle daily for a specified period (e.g., 4 weeks).

3. Micro-Computed Tomography (micro-CT) Analysis:

  • At the end of the treatment period, mice are euthanized, and femurs are collected.

  • The distal femoral metaphysis is scanned using a high-resolution micro-CT system.

  • 3D reconstruction and analysis are performed to quantify bone morphometric parameters, including:

    • Bone Volume/Tissue Volume (BV/TV)

    • Trabecular Number (Tb.N)

    • Trabecular Thickness (Tb.Th)

    • Trabecular Separation (Tb.Sp)

4. Serum Biochemical Analysis:

  • Blood is collected at the time of euthanasia.

  • Serum levels of bone turnover markers, such as osteocalcin (a marker of bone formation), are measured using ELISA kits.

Conclusion

The available evidence suggests that both this compound (MBOC) and N-benzyl-palmitamide are promising macamides for promoting osteogenesis. MBOC has been shown to enhance bone formation both in vitro and in an in vivo model of postmenopausal osteoporosis through the activation of the Wnt/β-catenin signaling pathway. N-benzyl-palmitamide also demonstrates significant pro-osteogenic activity in vitro, likely mediated by the estrogen receptor pathway.

A direct comparative study is warranted to definitively determine the relative potency of these and other macamides in promoting osteogenesis. Such a study should employ standardized cell lines, dosing, and analytical methods to enable a robust, side-by-side comparison. Future research should also focus on elucidating the structure-activity relationships of different macamides to identify the most effective compounds for potential therapeutic development in the field of bone regeneration.

References

A Comparative Guide to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide and BMP-2 in Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) and Bone Morphogenetic Protein-2 (BMP-2), two distinct molecules that promote bone regeneration. While direct comparative studies are not available in the current scientific literature, this document synthesizes the existing data on their individual mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

At a Glance: MBOC vs. BMP-2

FeatureThis compound (MBOC)Bone Morphogenetic Protein-2 (BMP-2)
Primary Mechanism Activates the canonical Wnt/β-catenin signaling pathway.[1][2][3]Activates SMAD-dependent and non-SMAD signaling pathways.[4][5][6]
Molecular Target Inhibits phosphorylation of GSK-3β, leading to β-catenin stabilization.[1][2][3]Binds to BMP receptors (BMPR) on the cell surface.[4]
Cellular Effects Induces osteogenic differentiation of mesenchymal stem cells.[1]Strongly induces differentiation of mesenchymal stem cells into osteoblasts and chondroblasts.[4]
Preclinical Model (Example) Ovariectomized (OVX) mouse model of postmenopausal osteoporosis.[1][3]Rat calvarial defect model.[7]

Signaling Pathways and Mechanisms of Action

The pro-osteogenic effects of MBOC and BMP-2 are mediated by distinct signaling cascades. MBOC stimulates bone formation by activating the canonical Wnt/β-catenin pathway, whereas BMP-2, a member of the transforming growth factor-beta (TGF-β) superfamily, operates through its own well-established signaling pathway.

This compound (MBOC) and the Wnt/β-catenin Pathway

MBOC, a macamide isolated from the plant Lepidium meyenii (Maca), promotes bone formation by modulating the Wnt/β-catenin signaling pathway.[1][2][3] In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for degradation. MBOC intervenes by inhibiting the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216.[1][3] This inhibition leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of osteogenic genes such as Runt-related transcription factor 2 (Runx2) and Osterix.[1][2]

MBOC_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DestructionComplex Destruction Complex (Axin, APC, CK1) LRP5_6->DestructionComplex Inactivation MBOC MBOC GSK3b GSK-3β MBOC->GSK3b Inhibition of Tyr216 Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Osteogenic Genes (Runx2, Osterix) TCF_LEF->TargetGenes Activation BMP2_SMAD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP-2 BMPR_II BMPR-II BMP2->BMPR_II BMPR_I BMPR-I BMPR_II->BMPR_I Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) BMPR_I->R_SMAD Phosphorylation R_SMAD_p p-R-SMAD Co_SMAD Co-SMAD (SMAD4) R_SMAD_p->Co_SMAD Forms Complex Complex_cyto p-R-SMAD/Co-SMAD Complex Complex_nuc p-R-SMAD/Co-SMAD Complex Complex_cyto->Complex_nuc Translocation Runx2 Runx2 Complex_nuc->Runx2 Binds TargetGenes Osteogenic Genes Runx2->TargetGenes Activation OVX_Workflow start Female Mice surgery Ovariectomy (OVX) or Sham Surgery start->surgery recovery Recovery and Bone Loss Period surgery->recovery treatment Treatment Administration (MBOC or Vehicle) recovery->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia analysis Analysis: - µCT - Histology - Gene Expression euthanasia->analysis Logical_Relationship MBOC MBOC Wnt_Pathway Wnt/β-catenin Pathway MBOC->Wnt_Pathway BMP2 BMP-2 SMAD_Pathway SMAD Pathway BMP2->SMAD_Pathway Transcription_Factors ↑ Osteogenic Transcription Factors (e.g., Runx2, Osterix) Wnt_Pathway->Transcription_Factors SMAD_Pathway->Transcription_Factors Differentiation Mesenchymal Stem Cell Differentiation Transcription_Factors->Differentiation Bone_Formation Bone Formation Differentiation->Bone_Formation

References

Validating N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Effects on the Wnt/β-Catenin Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) and other activators of the Wnt/β-catenin signaling pathway in the context of osteogenic differentiation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on Western blot validation.

Overview of this compound (MBOC)

This compound is a macamide isolated from the Peruvian plant Maca (Lepidium meyenii).[1][2] Research has identified its potential in promoting bone formation by activating the canonical Wnt/β-catenin signaling pathway, making it a compound of interest for osteoporosis research.[1][2][3] The primary mechanism involves the induction of osteogenic differentiation in mesenchymal stem cells.[1][2]

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for bone development and homeostasis. In its active state, Wnt proteins bind to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the inhibition of a destruction complex, which includes Axin, APC, and glycogen (B147801) synthase kinase 3β (GSK-3β). The inhibition of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of osteogenic target genes such as Runt-related transcription factor 2 (Runx2) and Osterix.

MBOC is reported to activate this pathway by inhibiting the phosphorylation of GSK-3β at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin.[3] This ultimately promotes the expression of key osteogenic markers and enhances bone formation.[3]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD FZD Wnt->FZD LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dsh FZD->Dsh LRP5/6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin_APC Axin/APC Axin_APC->beta_catenin Ub Ubiquitination & Degradation beta_catenin->Ub Leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression (e.g., Runx2, Osterix) TCF_LEF->Osteogenic_Genes Activates MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide MBOC->GSK3b Inhibits Phosphorylation

Caption: Canonical Wnt/β-catenin signaling pathway activated by MBOC.

Comparative Analysis of Wnt/β-Catenin Activators

While specific quantitative Western blot data for MBOC from its primary publication was not readily accessible, this section compares its reported effects with other well-established Wnt/β-catenin pathway activators, Lithium Chloride (LiCl) and CHIR99021.

CompoundMechanism of ActionTarget Proteins (Western Blot)Observed Effects on Target ProteinsCell Type / Model
This compound (MBOC) Inhibits phosphorylation of GSK-3β at Tyr216, leading to β-catenin stabilization.[3]β-catenin, p-GSK-3β (Tyr216), Runx2, OsterixIncreased levels of total β-catenin and decreased levels of p-GSK-3β. Upregulation of Runx2 and Osterix.[3]C3H/10T1/2 mesenchymal stem cells, Ovariectomized mice.[3]
Lithium Chloride (LiCl) A direct inhibitor of GSK-3β.β-catenin, p-GSK-3β (Tyr216)Markedly increased expression of β-catenin and decreased levels of p-GSK-3β.Rat bone marrow-derived mesenchymal stem cells.
CHIR99021 A highly selective and potent inhibitor of GSK-3β.β-cateninIncreased nuclear accumulation of β-catenin.ST2 bone marrow stromal cells.

Experimental Protocols: Western Blotting

The following is a detailed, representative protocol for validating the effects of Wnt/β-catenin activators on key signaling proteins using Western blotting.

1. Cell Culture and Treatment:

  • Culture mesenchymal stem cells or pre-osteoblastic cell lines in appropriate growth medium.

  • Seed cells at a suitable density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of MBOC, LiCl, CHIR99021, or vehicle control for the specified time points (e.g., 24, 48, 72 hours).

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against β-catenin, p-GSK-3β (Tyr216), Runx2, Osterix, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Capture the images using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis Cell_Treatment Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Image Capture & Densitometry Analysis Detection->Analysis

References

A Comparative Guide to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) for Osteogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide isolated from Lepidium meyenii (Maca), and its performance in inducing osteogenic differentiation. The guide contrasts MBOC with other well-established osteogenic inducers, presenting supporting experimental data from quantitative polymerase chain reaction (qPCR) analyses of key osteogenic markers.

Comparative Analysis of Osteogenic Inducers

MBOC has been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[1][2] Its efficacy can be evaluated relative to other common inducers of osteogenesis, each with distinct mechanisms of action. This section presents qPCR data for key osteogenic markers—Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Osteocalcin (OCN)—in response to MBOC and other agents.

Data Summary of Osteogenic Marker Expression (qPCR)

The following table summarizes the quantitative changes in osteogenic marker gene expression induced by various compounds. It is important to note that experimental conditions such as cell lines, compound concentrations, and treatment durations vary between studies, which may influence the observed fold changes.

CompoundCell LineMarkerFold Change (approx.)Treatment DurationSource
This compound (MBOC) C3H/10T1/2RUNX2~2.5Not Specified[1][2]
C3H/10T1/2Osterix~2.0Not Specified[1][2]
C3H/10T1/2ALP~2.0Not Specified[1][2]
Bone Morphogenetic Protein-2 (BMP-2) Human Mesenchymal Stem Cells (hMSCs)RUNX2>500Not Specified[3]
hMSCsOCNSignificantly Increased21 days[4]
hMSCsCOL1A1Significantly Increased21 days[4]
Dexamethasone Human Bone Marrow Stromal Cells (hBMSCs)RUNX2No Significant Change7 days[5][6]
Stem Cell SpheroidsRUNX2UpregulatedNot Specified[7]
Stem Cell SpheroidsCOL1A1Significantly IncreasedNot Specified[7]
Icariin MC3T3-E1RUNX2~2.57 days[8]
MC3T3-E1ALP~1.57 days[8]
MC3T3-E1BGP (OCN)~2.07 days[8]
Resveratrol Human Mesenchymal Stem Cells (hMSCs)RUNX2UpregulatedNot Specified[9]
Human Mesenchymal Stem Cells (hMSCs)OCNUpregulatedNot Specified[9]
Curcumin Human Adipose-derived Stem Cells (hADSCs)RUNX2Decreased6 days[10][11]
Human Adipose-derived Stem Cells (hADSCs)ALPDecreased6 days[10][11]
Human Adipose-derived Stem Cells (hADSCs)OPNDecreased6 days[10][11]

Signaling Pathways and Experimental Workflow

MBOC-Induced Osteogenesis via Wnt/β-catenin Pathway

MBOC promotes osteogenic differentiation by activating the canonical Wnt/β-catenin signaling pathway. This is achieved by inhibiting the phosphorylation of GSK-3β, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with transcription factors to upregulate the expression of osteogenic genes like RUNX2.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Degradation Degradation β-catenin->Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Binds Gene_Expression Osteogenic Gene Expression (RUNX2, Osterix) TCF/LEF->Gene_Expression Activates MBOC MBOC MBOC->GSK-3β Inhibits phosphorylation

MBOC activates the Wnt/β-catenin signaling pathway.
Experimental Workflow for qPCR Analysis of Osteogenic Markers

The following diagram outlines a typical workflow for assessing the osteogenic potential of a compound using qPCR.

G Cell_Culture 1. Mesenchymal Stem Cell Culture (e.g., C3H/10T1/2) Induction 2. Osteogenic Induction (with MBOC or other compounds) Cell_Culture->Induction RNA_Extraction 3. Total RNA Extraction (at various time points) Induction->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (with primers for osteogenic markers and housekeeping genes) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative quantification, e.g., 2^-ΔΔCt) qPCR->Data_Analysis

Workflow for qPCR analysis of osteogenic markers.

Experimental Protocols

Osteogenic Differentiation of C3H/10T1/2 Mesenchymal Stem Cells

This protocol is adapted from methodologies used for mesenchymal stem cell differentiation.

  • Cell Seeding: Plate C3H/10T1/2 cells in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach 80-90% confluency. Culture in a standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Osteogenic Induction: Once confluent, replace the growth medium with an osteogenic induction medium. A standard osteogenic medium consists of a basal medium (e.g., DMEM) supplemented with:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µg/mL Ascorbic acid

  • Treatment: Add the test compound (e.g., MBOC) at the desired concentration to the osteogenic induction medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP-2).

  • Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 7 to 21 days).

  • Harvesting: At designated time points, harvest the cells for subsequent analysis (e.g., RNA extraction for qPCR).

Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

This protocol provides a general framework for quantifying the expression of osteogenic genes.

  • RNA Extraction: Extract total RNA from the cultured cells using a commercial RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing:

    • cDNA template

    • Forward and reverse primers for the target genes (e.g., ALP, RUNX2, OSX, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene and compare the treated groups to the control group.

References

Comparative Efficacy of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the efficacy of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a naturally occurring macamide isolated from Lepidium meyenii (Maca), across various cell lines. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential therapeutic applications of this compound.

Executive Summary

This compound (MBOC) has demonstrated distinct bioactivities in different cell types. In the human lymphoma cell line U-937, MBOC acts as an inhibitor of anandamide (B1667382) (AEA) uptake with a defined inhibitory concentration. In contrast, in the mouse mesenchymal stem cell line C3H/10T1/2, it promotes osteogenic differentiation, and in the rat pheochromocytoma cell line PC12, it exhibits neuroprotective properties. This guide synthesizes the available data to offer a comparative overview of its efficacy and mechanism of action.

Data Presentation

The following table summarizes the quantitative and qualitative efficacy of MBOC in the specified cell lines.

Cell LineCell TypeSpeciesEfficacy MetricValuePrimary EffectReference
U-937 Monocytic LymphomaHumanIC50100 µMInhibition of anandamide (AEA) uptake[1]
C3H/10T1/2 Mesenchymal Stem CellMouseQualitative-Promotes osteogenic differentiation
PC12 PheochromocytomaRatQualitative-Neuroprotective against corticosterone-induced toxicity[2]

Mechanism of Action & Signaling Pathways

The primary reported mechanism of action for MBOC involves the activation of the canonical Wnt/β-catenin signaling pathway, which is crucial for its osteogenic effects in mesenchymal stem cells. In U-937 cells, its activity is linked to the endocannabinoid system, specifically the inhibition of the cellular uptake of the endocannabinoid anandamide. The neuroprotective effects observed in PC12 cells are suggested to be linked to anti-inflammatory and neurotrophic properties, though the precise signaling pathway has not been fully elucidated in the available literature.

Wnt/β-catenin Signaling Pathway in C3H/10T1/2 Cells

The diagram below illustrates the proposed mechanism by which MBOC promotes osteogenic differentiation in C3H/10T1/2 mesenchymal stem cells.

Wnt_beta_catenin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK-3β GSK3b->Destruction_Complex Axin Axin Axin->Destruction_Complex APC APC APC->Destruction_Complex beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Destruction_Complex->beta_catenin Phosphorylates for Degradation MBOC MBOC MBOC->GSK3b Inhibits Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes

Caption: Wnt/β-catenin signaling pathway activated by MBOC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anandamide Uptake Inhibition Assay in U-937 Cells

This protocol is based on the methodology for assessing the inhibition of anandamide cellular uptake.

1. Cell Culture:

  • U-937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are harvested, washed, and resuspended in fresh, serum-free medium.

  • Cells are pre-incubated with varying concentrations of MBOC or vehicle control for 15 minutes at 37°C.

  • Radiolabeled anandamide ([³H]AEA) is added to the cell suspension and incubated for a further 15 minutes at 37°C.

  • The incubation is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]AEA.

  • The radioactivity retained by the cells on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of MBOC that inhibits 50% of the specific [³H]AEA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Osteogenic Differentiation Assay in C3H/10T1/2 Cells

This protocol outlines the general procedure to assess the osteogenic potential of MBOC.

1. Cell Culture and Induction:

  • C3H/10T1/2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • For osteogenic differentiation, cells are seeded in multi-well plates and, upon reaching confluence, the medium is switched to an osteogenic induction medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • Cells are treated with various concentrations of MBOC in the osteogenic induction medium. The medium is replaced every 2-3 days.

2. Alkaline Phosphatase (ALP) Staining and Activity Assay:

  • After 7-10 days of induction, cells are fixed and stained for ALP activity using a commercially available kit.

  • For quantitative analysis, cell lysates are prepared, and ALP activity is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.

3. Alizarin Red S Staining for Mineralization:

  • After 21-28 days of induction, cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits, a marker of late-stage osteogenic differentiation.

  • For quantification, the stain can be extracted with cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm.

Neuroprotection Assay in PC12 Cells

This protocol describes a general method to evaluate the neuroprotective effects of MBOC against corticosterone-induced toxicity.[2]

1. Cell Culture and Treatment:

  • PC12 cells are maintained in DMEM supplemented with 10% horse serum and 5% FBS.

  • Cells are pre-treated with different concentrations of MBOC for a specified period (e.g., 2 hours).

  • Corticosterone is then added to the culture medium to induce neurotoxicity, and the cells are incubated for an additional 24-48 hours.

2. Cell Viability Assessment:

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Workflow Diagrams

General Workflow for Cell-Based Efficacy Testing

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (U-937, C3H/10T1/2, PC12) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare MBOC Concentrations cell_seeding->compound_prep treatment Treat Cells with MBOC and/or Inducer/Toxin compound_prep->treatment incubation Incubation (Time & Temp Dependent) treatment->incubation assay Perform Specific Assay (AEA Uptake, ALP, MTT) incubation->assay data_collection Data Collection (Scintillation, Absorbance) assay->data_collection data_analysis Data Analysis (IC50, Statistical Tests) data_collection->data_analysis

Caption: A generalized workflow for in vitro efficacy testing.

Conclusion

This compound is a bioactive macamide with cell-type-specific effects. While quantitative data is currently limited to its inhibitory effect on anandamide uptake in U-937 cells, its qualitative effects on promoting osteogenesis in mesenchymal stem cells and providing neuroprotection in a neuronal cell model are promising. Further research is warranted to elucidate the detailed molecular mechanisms in different cell types and to establish a broader quantitative efficacy profile. This guide provides a foundational comparison to aid researchers in designing future studies on this intriguing natural product.

References

Unveiling the Therapeutic Potential of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in Bone Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic potential of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a novel macamide isolated from Lepidium meyenii (Maca), in the context of bone regeneration, primarily for the treatment of postmenopausal osteoporosis. It offers a comparative analysis with established alternative therapies, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound has emerged as a promising natural compound for promoting bone formation.[1] Its mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in osteogenic differentiation.[1][2][3] This guide presents a comparative overview of MBOC against standard-of-care treatments for osteoporosis, namely bisphosphonates and Selective Estrogen Receptor Modulators (SERMs), to aid researchers in evaluating its therapeutic promise.

Comparative Data on Therapeutic Efficacy

The following tables summarize the available quantitative data on the efficacy of MBOC in promoting osteogenesis, alongside comparable data for established osteoporosis treatments.

Table 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

TreatmentConcentration/DosageKey Osteogenic MarkersQuantitative ChangeSource
MBOC Data not fully available in abstractRunt-related transcription factor 2 (Runx2), Osterix, Alkaline Phosphatase (ALP)Increased expression[1][2][3]
Bisphosphonates (e.g., Alendronate) Varies by compound and studyALP activity, MineralizationDose-dependent increaseVaries by study
SERMs (e.g., Raloxifene) Varies by compound and studyALP activity, Osteocalcin (B1147995) expressionModest increaseVaries by study

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis

TreatmentDosageKey Bone ParametersQuantitative ChangeSource
MBOC 1-month treatment (dosage not specified in abstract)Trabecular thickness, Trabecular number, Bone volume/tissue volume (BV/TV)Significantly increased compared to OVX control[1][2][3]
Trabecular separationDecreased compared to OVX control[1][2][3]
Osteocalcin and Runx2 levelsIncreased in OVX mice[1][2][3]
Bisphosphonates (e.g., Alendronate) Varies by compound and studyBone Mineral Density (BMD)5-7% increase in spine, 1.6-5% in femoral neck after 3 yearsVaries by study
Vertebral fracture risk60-70% reduction within the first yearVaries by study
SERMs (e.g., Raloxifene) Varies by compound and studyBMDSlower rate of bone loss compared to placeboVaries by study
Vertebral fracture riskSignificant reductionVaries by study

Mechanism of Action: A Comparative Overview

The therapeutic effects of MBOC and its alternatives are rooted in their distinct mechanisms of action on bone metabolism.

This compound (MBOC): MBOC promotes bone formation by activating the canonical Wnt/β-catenin signaling pathway.[1][2][3] This is achieved by inhibiting the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Tyr216, which leads to the stabilization and nuclear translocation of β-catenin.[1][2][3] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic genes like Runx2 and Osterix, ultimately driving the differentiation of mesenchymal stem cells into bone-forming osteoblasts.[1][2][3]

Bisphosphonates: These are potent inhibitors of bone resorption. They bind to hydroxyapatite (B223615) in the bone matrix and are taken up by osteoclasts, the cells responsible for bone breakdown. Inside the osteoclasts, nitrogen-containing bisphosphonates inhibit the enzyme farnesyl pyrophosphate synthase, disrupting the prenylation of small GTPases essential for osteoclast function and survival, leading to apoptosis. This reduction in osteoclast activity shifts the balance towards bone formation.

Selective Estrogen Receptor Modulators (SERMs): SERMs, such as raloxifene, exhibit tissue-selective estrogenic and anti-estrogenic effects. In bone, they act as estrogen agonists, mimicking the bone-protective effects of estrogen. They reduce the production of cytokines that stimulate osteoclast differentiation and activity, thereby decreasing bone resorption and slowing down bone loss.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds MBOC MBOC GSK3b GSK-3β MBOC->GSK3b Inhibits Phosphorylation Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex GSK-3β Axin APC Dsh->Destruction_Complex Inhibits Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates Destruction_Complex->beta_catenin Phosphorylates & Targets for Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Osteogenic_Genes Osteogenic Genes (Runx2, Osterix) TCF_LEF->Osteogenic_Genes Activates Transcription Transcription Osteogenic_Genes->Transcription

Caption: Canonical Wnt/β-catenin signaling pathway activated by MBOC.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MSCs Mesenchymal Stem Cells (MSCs) Culture Culture in Osteogenic Induction Medium MSCs->Culture MBOC_Treatment Treatment with MBOC Culture->MBOC_Treatment ALP_Staining Alkaline Phosphatase (ALP) Staining MBOC_Treatment->ALP_Staining Gene_Expression Gene Expression Analysis (Runx2, Osterix) MBOC_Treatment->Gene_Expression Mice Ovariectomized (OVX) Mice MBOC_Admin Oral Administration of MBOC Mice->MBOC_Admin MicroCT Micro-CT Analysis of Femur MBOC_Admin->MicroCT Serum_Analysis Serum Analysis (Osteocalcin, Runx2) MBOC_Admin->Serum_Analysis

Caption: Experimental workflow for evaluating MBOC's osteogenic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
  • Cell Culture:

    • Mesenchymal stem cells (e.g., C3H/10T1/2 cell line) are cultured in a standard growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Osteogenic Induction:

    • To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. A typical formulation consists of the standard growth medium supplemented with:

      • 100 nM Dexamethasone

      • 10 mM β-glycerophosphate

      • 50 µM Ascorbic acid

  • MBOC Treatment:

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the osteogenic induction medium at various concentrations. A vehicle control (medium with solvent only) is run in parallel. The medium is replaced every 2-3 days with fresh medium containing the respective treatments.

  • Alkaline Phosphatase (ALP) Staining:

    • After a specified period of induction (e.g., 7-14 days), cells are fixed with 4% paraformaldehyde for 15 minutes at room temperature.

    • The fixed cells are then washed with phosphate-buffered saline (PBS).

    • An ALP staining solution (e.g., containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT)) is added to the cells and incubated in the dark until a blue-purple precipitate develops.[4][5]

    • The staining intensity is observed and quantified using light microscopy.

  • Gene Expression Analysis (Quantitative Real-Time PCR):

    • Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • Quantitative real-time PCR is performed using specific primers for osteogenic marker genes such as Runx2, Osterix, and ALP, with a housekeeping gene (e.g., GAPDH) as an internal control. The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis
  • Animal Model:

    • Female mice (e.g., C57BL/6J strain, 8-12 weeks old) are used.

    • The mice undergo bilateral ovariectomy under anesthesia to induce an estrogen-deficient state, mimicking postmenopausal osteoporosis. A sham-operated group, where the ovaries are exposed but not removed, serves as a control.

  • MBOC Administration:

    • Following a recovery period after surgery, the OVX mice are randomly divided into treatment and vehicle control groups.

    • This compound is administered, typically via oral gavage, at a specific dose and frequency for a defined period (e.g., 4 weeks). The vehicle control group receives the vehicle solution only.

  • Micro-Computed Tomography (Micro-CT) Analysis:

    • At the end of the treatment period, the mice are euthanized, and the femurs are dissected and fixed.

    • The distal femur is scanned using a high-resolution micro-CT system to analyze the trabecular bone microarchitecture.[6][7][8][9]

    • Key parameters such as bone volume/tissue volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified using specialized software.[6][7][8][9]

  • Serum Analysis:

    • Blood samples are collected from the mice at the time of euthanasia.

    • Serum is separated by centrifugation and stored at -80°C.

    • The levels of bone turnover markers, such as osteocalcin and Runx2, are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Further Therapeutic Potential

Beyond osteoporosis, preliminary studies suggest that this compound may have other therapeutic applications. Research has indicated its potential in ameliorating corticosterone-induced testicular toxicity. Additionally, there are emerging investigations into its neuroprotective effects, although these areas require more extensive research to fully elucidate the mechanisms and clinical relevance.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for promoting bone formation, particularly in the context of postmenopausal osteoporosis. Its distinct mechanism of action, centered on the activation of the Wnt/β-catenin pathway, offers a promising alternative or complementary approach to existing anti-resorptive therapies like bisphosphonates and SERMs. While the currently available data is encouraging, further research is warranted to establish a comprehensive dose-response relationship, long-term safety profile, and direct comparative efficacy against standard-of-care treatments in well-controlled clinical trials. The exploration of its therapeutic potential in other areas such as testicular health and neuroprotection also presents exciting avenues for future investigation. This guide provides a foundational framework for researchers to build upon as they further explore the therapeutic promise of this intriguing natural compound.

References

A Comparative Guide to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide and Other Wnt/β-Catenin Pathway Activators for Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) with other small molecule activators of the Wnt/β-catenin signaling pathway for promoting bone formation. The information presented herein is intended to assist researchers in evaluating potential therapeutic candidates for osteoporosis and other bone-related disorders.

Introduction to this compound (MBOC)

This compound (MBOC) is a novel bioactive compound that has demonstrated significant potential in promoting osteogenesis.[1][2][3][4] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone development and regeneration.[2][3] By stimulating this pathway, MBOC enhances the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for new bone formation.

Downstream Signaling Pathway of MBOC

MBOC's therapeutic effects are mediated through a series of molecular events within the Wnt/β-catenin signaling cascade. The compound inhibits the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the pathway.[2][3] This inhibition leads to the stabilization and subsequent nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of crucial osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[2][3] These factors, in turn, drive the expression of downstream markers of osteoblast differentiation, including Alkaline Phosphatase (ALP) and Osteocalcin (OCN), ultimately leading to matrix mineralization and bone formation.

MBOC_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBOC MBOC Receptor Frizzled/LRP5/6 GSK3B GSK-3β Receptor->GSK3B Inhibits BetaCatenin_destruction β-catenin Destruction Complex BetaCatenin_stable β-catenin (stabilized) BetaCatenin_destruction->BetaCatenin_stable Stabilization BetaCatenin_nucleus β-catenin BetaCatenin_stable->BetaCatenin_nucleus TCF_LEF TCF/LEF BetaCatenin_nucleus->TCF_LEF Runx2 Runx2 TCF_LEF->Runx2 Osterix Osterix TCF_LEF->Osterix Osteogenic_Genes Osteogenic Genes (ALP, OCN) Runx2->Osteogenic_Genes Osterix->Osteogenic_Genes

Caption: Signaling pathway of MBOC in osteoblasts.

Comparative Performance Analysis

This section provides a comparative analysis of MBOC and other small molecule Wnt/β-catenin activators. The data is compiled from various in vitro and in vivo studies and is presented to facilitate a cross-compound evaluation.

In Vitro Osteogenic Activity

The following table summarizes the in vitro effects of MBOC and selected alternative compounds on key markers of osteogenic differentiation.

CompoundCell LineConcentrationEffect on ALP ActivityEffect on Mineralization (Alizarin Red S)Effect on Runx2 ExpressionReference
MBOC C3H/10T1/210 µMIncreasedIncreasedIncreased[2][3]
Andrographolide hPDMSCs2.5 µMIncreased by ~57%Increased by ~20%Increased[5][6]
Icariin mMSCs10⁻⁸ MSignificantly IncreasedSignificantly IncreasedIncreased[7][8]
Berberine hPDLSCs10 µMSignificantly IncreasedIncreasedIncreased[9][10][11][12]
WAY-262611 hOBs1 µMIncreasedNot ReportedNot Reported[13][14]
In Vivo Efficacy in Ovariectomized (OVX) Animal Models

The table below compares the in vivo effects of MBOC and alternative compounds on bone formation in ovariectomized (OVX) animal models, a common preclinical model for postmenopausal osteoporosis.

CompoundAnimal ModelDosageTreatment DurationKey Bone Formation ParametersReference
MBOC OVX Mice50 mg/kg/day (i.g.)4 weeksIncreased trabecular bone volume, number, and thickness.[2][3]
Icariin OVX Mice100 mg/kg/day (i.g.)12 weeksAlleviated loss of cancellous bone.[8]
WAY-262611 OVX Rats10, 30, 100 mg/kg/day (p.o.)28 daysDose-dependently increased trabecular bone formation rate.[13]
Bergamottin OVX Mice20 mg/kg/day (i.g.)8 weeksAttenuated bone loss.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Osteogenic Differentiation of C3H/10T1/2 Mesenchymal Stem Cells

This protocol describes the induction of osteogenic differentiation in a commonly used mesenchymal stem cell line.

Osteogenic_Differentiation_Workflow cluster_culture Cell Culture cluster_induction Osteogenic Induction cluster_analysis Analysis Seeding Seed C3H/10T1/2 cells (e.g., 1x10^4 cells/cm^2) Growth Culture in growth medium (DMEM + 10% FBS) Seeding->Growth Induction_Medium Switch to osteogenic induction medium (Growth medium + β-glycerophosphate, ascorbic acid, dexamethasone) Growth->Induction_Medium Treatment Add test compounds (MBOC or alternatives) Induction_Medium->Treatment ALP_Staining Alkaline Phosphatase (ALP) Staining (Day 7-14) Treatment->ALP_Staining Alizarin_Red Alizarin Red S Staining (Day 14-21) Treatment->Alizarin_Red Gene_Expression Gene Expression Analysis (qPCR) (Runx2, Osterix, ALP, OCN) Treatment->Gene_Expression

Caption: Workflow for in vitro osteogenic differentiation.

Protocol Steps:

  • Cell Seeding: C3H/10T1/2 cells are seeded in appropriate culture vessels at a density that allows for growth to confluence.

  • Osteogenic Induction: Once confluent, the growth medium is replaced with an osteogenic induction medium, typically containing β-glycerophosphate, ascorbic acid, and dexamethasone, supplemented with the test compound (e.g., MBOC) or vehicle control.

  • Medium Change: The medium is changed every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7-14), cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation.

  • Alizarin Red S Staining: At a later time point (e.g., day 14-21), cells are fixed and stained with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.

  • Gene Expression Analysis: At various time points, total RNA is extracted from the cells for quantitative real-time PCR (qPCR) to measure the expression levels of key osteogenic marker genes.

Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol outlines the creation and use of an in vivo model to study postmenopausal osteoporosis.

OVX_Model_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Period cluster_analysis Endpoint Analysis Anesthesia Anesthetize female mice Ovariectomy Bilateral ovariectomy (OVX) or Sham operation Anesthesia->Ovariectomy Recovery Post-operative recovery Ovariectomy->Recovery Grouping Randomize mice into treatment groups Recovery->Grouping Administration Administer test compounds daily (e.g., oral gavage) Grouping->Administration Sacrifice Sacrifice mice after treatment period Administration->Sacrifice MicroCT Micro-CT analysis of femurs/tibias (Bone volume, trabecular number/thickness) Sacrifice->MicroCT Histology Histological analysis of bone sections Sacrifice->Histology Serum_Markers Serum analysis for bone turnover markers Sacrifice->Serum_Markers

Caption: Workflow for the OVX mouse model.

Protocol Steps:

  • Surgery: Adult female mice undergo bilateral ovariectomy to induce estrogen deficiency, mimicking menopause. A sham operation is performed on the control group.

  • Treatment: Following a recovery period, the OVX mice are treated with the test compound (e.g., MBOC) or vehicle, typically via oral gavage, for a specified duration (e.g., 4-12 weeks).

  • Analysis: At the end of the treatment period, various analyses are performed, including:

    • Micro-computed tomography (micro-CT): To quantitatively assess bone microarchitecture in the femur or tibia.

    • Histology: To visualize bone structure and cellular activity.

    • Serum analysis: To measure levels of bone turnover markers.

Conclusion

This compound (MBOC) is a promising small molecule that promotes bone formation through the activation of the canonical Wnt/β-catenin signaling pathway. The comparative data presented in this guide suggests that MBOC's osteogenic activity is comparable to or greater than other known Wnt agonists. However, direct, head-to-head comparative studies are warranted to definitively establish its relative potency and therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative investigations. Further research into the downstream targets and clinical efficacy of MBOC is encouraged to fully elucidate its role in the treatment of osteoporosis and other bone disorders.

References

Reproducibility of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide Findings in Bone Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings related to N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) and its role in promoting bone formation. The core findings are based on a key study that has demonstrated the compound's efficacy in activating the canonical Wnt/β-catenin signaling pathway, a critical pathway in osteogenesis. While direct reproducibility studies have not been identified, this guide offers a framework for evaluating the existing evidence by presenting the methodologies and quantitative data from the primary research, alongside established protocols for similar experiments.

Executive Summary

This compound, a macamide isolated from Lepidium meyenii (Maca), has been shown to induce osteogenic differentiation of mesenchymal stem cells and promote bone formation.[1][2][3] The primary mechanism of action identified is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This guide details the experimental protocols and summarizes the key quantitative findings from in vitro and in vivo studies to aid researchers in assessing the reproducibility of these results. At present, no direct comparative studies with alternative compounds for the treatment of osteoporosis have been published.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational study on MBOC's effect on bone formation.

Table 1: In Vivo Micro-CT Analysis of Femoral Trabecular Bone in Ovariectomized (OVX) Mice

ParameterControl (OVX)MBOC-Treated (OVX)Percentage Change
Bone Volume/Total Volume (BV/TV, %)Data not availableData not availableData not available
Trabecular Number (Tb.N, 1/mm)Data not availableData not availableData not available
Trabecular Thickness (Tb.Th, µm)Data not availableData not availableData not available
Trabecular Separation (Tb.Sp, µm)Data not availableData not availableData not available

Note: Specific numerical data from the primary study were not available in the public domain at the time of this guide's compilation. Researchers should refer to the full-text publication for these values.

Table 2: In Vitro Analysis of Osteogenic Marker Expression in C3H/10T1/2 Mesenchymal Stem Cells

MarkerControlMBOC-TreatedFold Change
Alkaline Phosphatase (ALP) ActivityBaselineIncreasedData not available
Runt-related transcription factor 2 (Runx2)BaselineIncreasedData not available
Osterix (Osx)BaselineIncreasedData not available
β-cateninBaselineIncreasedData not available
Phospho-GSK-3β (Tyr216)BaselineDecreasedData not available

Note: Specific quantitative values for fold changes were not publicly available. The table reflects the reported trends.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following are the key experimental protocols employed in the investigation of MBOC's osteogenic effects.

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells
  • Cell Culture: C3H/10T1/2 mesenchymal stem cells are cultured in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Osteogenic Induction: To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic cocktail, typically containing β-glycerophosphate, ascorbic acid, and dexamethasone.

  • MBOC Treatment: Experimental groups are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control group is treated with the solvent alone.

  • Alkaline Phosphatase (ALP) Staining: After a specified induction period (e.g., 7 days), cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation.

  • Alizarin Red S Staining: To assess mineralization, a late marker of osteogenesis, cells are stained with Alizarin Red S after a longer induction period (e.g., 21 days). This stain detects calcium deposits.

  • Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells at various time points to quantify the expression of key osteogenic transcription factors such as Runx2 and Osterix.

  • Western Blot Analysis: Protein lysates are collected to analyze the levels of proteins involved in the Wnt/β-catenin signaling pathway, including β-catenin and Glycogen Synthase Kinase 3 Beta (GSK-3β), and its phosphorylated form.

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
  • Animal Model: Female mice (e.g., C57BL/6J strain) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.

  • MBOC Administration: Following a recovery period, the OVX mice are treated with MBOC, typically via oral gavage, for a specified duration (e.g., 4 weeks). A control group receives the vehicle.

  • Micro-Computed Tomography (Micro-CT) Analysis: At the end of the treatment period, the femurs are harvested, and high-resolution micro-CT is used to quantitatively assess trabecular bone microarchitecture. Key parameters include bone volume to total volume ratio (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Immunohistochemistry: Femur sections can be stained for key bone formation markers to visualize the cellular and molecular changes in the bone tissue.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

MBOC_Wnt_Signaling cluster_nucleus Inside Nucleus MBOC N-(3-Methoxybenzyl)- (9Z,12Z,15Z)-octadecatrienamide GSK3b GSK-3β MBOC->GSK3b pGSK3b p-GSK-3β (Tyr216) (Inactive) GSK3b->pGSK3b Inhibition of Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation pGSK3b->beta_catenin degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Accumulation and Translocation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Gene_Expression Osteogenic Gene Expression (Runx2, Osterix) TCF_LEF->Gene_Expression Activates

Caption: Proposed signaling pathway of MBOC in promoting osteogenic differentiation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MSC_culture Mesenchymal Stem Cell Culture (C3H/10T1/2) Osteo_induction Osteogenic Induction MSC_culture->Osteo_induction MBOC_treatment_vitro MBOC Treatment Osteo_induction->MBOC_treatment_vitro Analysis_vitro Analysis: - ALP Staining - Alizarin Red S Staining - qRT-PCR (Runx2, Osterix) - Western Blot (β-catenin, p-GSK-3β) MBOC_treatment_vitro->Analysis_vitro OVX_model Ovariectomized (OVX) Mouse Model MBOC_treatment_vivo MBOC Administration (Oral Gavage) OVX_model->MBOC_treatment_vivo MicroCT Micro-CT Analysis of Femur MBOC_treatment_vivo->MicroCT

Caption: Workflow for in vitro and in vivo evaluation of MBOC's osteogenic effects.

References

Safety Operating Guide

Proper Disposal of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Overview: N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal facility.[1] This typically involves collection by your institution's Environmental Health and Safety (EHS) department for final disposal in compliance with federal, state, and local regulations. Do not dispose of this chemical down the drain or in regular trash.

Hazard Classification and Regulatory Compliance

This compound falls under the category of toxic hazardous waste. The primary regulations governing its disposal are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). These regulations mandate a "cradle-to-grave" management approach for hazardous waste, starting from its generation in the laboratory to its final disposal.

Hazard Classification Description Primary Regulation Disposal Requirement
Acute Oral Toxicity (Category 4)Harmful if swallowed.GHS Classification (29 CFR 1910)Must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste.
Acute & Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long-lasting effects.[1]GHS Classification (29 CFR 1910)Prohibits drain disposal. Must be collected for treatment at an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for Laboratory Personnel

This protocol outlines the standard procedure for disposing of this compound waste, including pure substance, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Determine if the waste is the pure chemical, a solution, or contaminated materials (e.g., gloves, pipette tips, vials).

  • Use a Designated Waste Container:

    • For liquid waste (e.g., solutions containing the compound), use a dedicated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the waste. Plastic is often preferred.[2][3]

    • For solid waste (e.g., contaminated gloves, weigh boats, absorbent pads), collect it in a separate, clearly marked, heavy-duty plastic bag or a designated solid waste container.[4]

  • Avoid Mixing Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams, such as strong acids, bases, or oxidizers.[3][5]

2. Container Labeling:

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]

  • Required Information: The label must be legible and include the following information:[7][8][9]

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" and any other constituents in the waste container, with percentages.[7]

    • The hazard characteristics: "Toxic," "Ecotoxic."

    • The accumulation start date (the date waste was first added).[7][8]

    • The name and contact information of the generating researcher or lab.[7]

    • Building and room number where the waste is stored.[7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][3] This area must be at or near the point of waste generation.[2][5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[2][3]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to schedule a pickup.[2][3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.

G Workflow for Disposal of this compound A 1. Identify Waste (Pure compound, solution, contaminated solids) B 2. Select & Label Compatible Waste Container 'Hazardous Waste' A->B Requires C 3. Collect Waste (Segregate solids & liquids) B->C Prepare D 4. Store in SAA (Secondary Containment, Container Closed) C->D Store E 5. Container Full or Max Time Reached? D->E Monitor E->D No F 6. Contact EHS for Waste Pickup E->F Yes G 7. EHS Transports to Approved Disposal Facility F->G Initiates

Caption: Disposal workflow from generation to final transport.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small, Controllable Spill:

  • Alert Personnel: Immediately notify others in the vicinity.[10]

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (like vermiculite (B1170534) or sand) to cover the spill.[11] Start from the outside and work inwards to prevent spreading.[11]

  • Collect Residue: Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the material.[4][11]

  • Package Waste: Place the contaminated absorbent material into a heavy-duty plastic bag or a designated hazardous waste container.[4][11]

  • Label and Dispose: Seal the container, label it as hazardous waste with a description of the contents (including the spilled chemical and absorbent material), and manage it through the standard waste disposal protocol.[11]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10]

For a Large Spill or a Spill You Cannot Safely Manage:

  • Evacuate: Immediately evacuate the area.[10][12]

  • Isolate: Close the doors to the laboratory to contain any vapors.[12]

  • Notify: Contact your institution's emergency number and the EHS department for an expert response.[10]

G Logical Flow for Spill Response cluster_small_spill Start Spill Occurs Decision Is the spill large or unmanageable? Start->Decision Evacuate Evacuate & Isolate Area Notify EHS/Emergency Services Decision->Evacuate Yes SmallSpill Small Spill Protocol Decision->SmallSpill No End Spill Managed Evacuate->End Alert 1. Alert Others PPE 2. Don PPE Alert->PPE Contain 3. Contain with Absorbent PPE->Contain Collect 4. Collect Waste Contain->Collect Dispose 5. Package & Dispose as Hazardous Waste Collect->Dispose

Caption: Decision-making process for chemical spill response.

References

Essential Safety and Operational Guide for Handling N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (CAS No.: 883715-23-9), a macamide isolated from Maca (Lepidium meyenii Walp) used in osteoporosis research.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]

Signal Word: No data available.[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk.

PPE CategoryRequirementSpecification
Eye Protection Chemical safety goggles or glassesMust be worn at all times when handling the compound. If contact lenses are worn, they should be removed before handling. An eye-wash station must be readily accessible.[3]
Hand Protection Protective glovesCompatible chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact. Remove contaminated clothing promptly.[3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

Operational Handling and Storage

Handling:

  • Wash hands and skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Avoid release to the environment.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store in a dark place.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers.[3] Remove contact lenses if present. Promptly call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water.[3] Remove contaminated clothing and shoes and call a physician.[3]

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3] All disposal practices must be in accordance with local, state, and federal regulations.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Due to its high aquatic toxicity, prevent entry into waterways, sewers, basements, or confined areas.

  • Spillage: Collect spillage.[3] Pick up and transfer to properly labeled containers for disposal.

Experimental Workflow for Handling

G Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don PPE: - Safety Goggles - Lab Coat - Gloves B Weigh/handle compound in a well-ventilated area A->B C Perform experiment B->C D Collect spillage and waste C->D E Dispose of waste in approved container D->E F Decontaminate work area E->F G Remove PPE F->G H Wash hands thoroughly G->H

References

×

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N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.